Comprehensive Technical Guide on the Chemical and Physical Properties of (5-Cyclopropylpyridin-2-yl)methanol
Executive Summary (5-Cyclopropylpyridin-2-yl)methanol (CAS: 1301168-21-7) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Cyclopropylpyridin-2-yl)methanol (CAS: 1301168-21-7) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a unique combination of a hydrogen-bond-accepting pyridine core, a lipophilic cyclopropyl ring, and a functionalizable hydroxymethyl handle, this compound is instrumental in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, optimized synthetic methodologies, analytical validation, and its mechanistic role in cutting-edge drug discovery, particularly in oncology and immunology.
Chemical and Physical Profiling
The structural architecture of (5-Cyclopropylpyridin-2-yl)methanol is deliberately designed to balance aqueous solubility with membrane permeability. The cyclopropyl group is of particular interest; it introduces steric bulk and lipophilicity similar to an isopropyl group, but its rigid, strained ring system significantly reduces the metabolic liabilities (such as CYP450-mediated aliphatic oxidation) typically associated with linear or branched alkyl chains.
Quantitative Data Summary
Property
Value / Description
Chemical Name
(5-Cyclopropylpyridin-2-yl)methanol
CAS Registry Number
1301168-21-7
Molecular Formula
C₉H₁₁NO
Molecular Weight
149.19 g/mol
SMILES String
c1cc(ncc1C2CC2)CO
Density (Predicted)
1.198 ± 0.06 g/cm³
Boiling Point (Predicted)
290.8 ± 25.0 °C
Physical State
Solid / Viscous Liquid (depending on ambient temp)
Storage Conditions
Inert atmosphere (Argon/N₂), Room Temperature
Data supported by commercial chemical databases and predictive modeling .
Synthetic Methodology & Protocol
Rational Design of the Synthesis
The most efficient and scalable route to (5-Cyclopropylpyridin-2-yl)methanol is via a Suzuki-Miyaura cross-coupling between (5-bromopyridin-2-yl)methanol and cyclopropylboronic acid.
Expertise & Causality: Direct cyclopropanation of a pyridine ring is synthetically harsh and often requires highly reactive organolithium reagents that are incompatible with unprotected hydroxyl groups. The Suzuki-Miyaura approach circumvents this by utilizing mild basic conditions. We select Pd(dppf)Cl₂ as the catalyst over traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This kinetic advantage is crucial for sp²-sp³ couplings to outcompete the protodeboronation of the sensitive cyclopropylboronic acid .
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction integrity.
Reagent Preparation: In an oven-dried Schlenk flask, combine (5-bromopyridin-2-yl)methanol (1.0 eq), cyclopropylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (ratio 3:1).
Causality: Degassing via sparging with Argon for 15 minutes is mandatory. Oxygen rapidly degrades the Pd(0) active species, leading to palladium black precipitation and reaction stalling.
Thermal Activation: Heat the reaction mixture to 100 °C under an inert atmosphere for 2–4 hours.
IPC Validation (Self-Validation Step): At 2 hours, sample the reaction for LC-MS. The protocol is validated to proceed to workup only when the 79Br/81Br isotopic doublet (m/z ~188/190) of the starting material completely disappears, replaced by the product mass (m/z 150[M+H]⁺).
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues, and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure product.
Step-by-step synthetic workflow for (5-Cyclopropylpyridin-2-yl)methanol via Suzuki coupling.
Applications in Advanced Therapeutics
(5-Cyclopropylpyridin-2-yl)methanol is not merely a structural curiosity; it is a critical precursor in the synthesis of several high-profile clinical and preclinical candidates.
DNA Polymerase Theta (Polθ) Inhibitors in Oncology
In Homologous Recombination Deficient (HRD) cancers (e.g., BRCA1/2 mutated breast and ovarian cancers), cells lose their primary error-free DNA repair mechanism. To survive naturally occurring DNA Double-Strand Breaks (DSBs), these cancer cells become hyper-reliant on an error-prone backup pathway called Alternative End-Joining (alt-EJ) , which is driven by the enzyme DNA Polymerase Theta (Polθ).
Derivatives synthesized from (5-Cyclopropylpyridin-2-yl)methanol, specifically thiadiazolyl compounds, act as potent inhibitors of the ATPase/helicase domain of Polθ. By blocking this compensatory pathway, the inhibitors induce a state of synthetic lethality , causing targeted cancer cell death while sparing healthy cells that retain functional HR pathways .
Mechanism of synthetic lethality induced by Polθ inhibitors in HRD cancer cells.
TYK2 Inhibitors in Autoimmune Diseases
Tyrosine kinase 2 (TYK2) mediates intracellular signaling for various cytokines (e.g., IL-12, IL-23) involved in inflammatory and autoimmune diseases. The cyclopropylpyridine moiety derived from this compound is utilized to synthesize highly selective allosteric TYK2 inhibitors. The cyclopropyl ring precisely occupies a lipophilic pocket in the pseudokinase domain, ensuring high selectivity over other JAK family kinases, thereby reducing off-target toxicity .
DHODH Inhibitors for Antiviral Therapy
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis. Azine-bearing analogues incorporating the 5-cyclopropylpyridine motif have demonstrated profound inhibition of DHODH. This mechanism depletes the intracellular pyrimidine pool, effectively halting the replication of RNA viruses (such as the measles virus) that rely heavily on host nucleotide synthesis .
Analytical Characterization & Validation
To ensure absolute trustworthiness of the synthesized material, the following analytical signatures must be validated:
¹H-NMR (400 MHz, CDCl₃): The defining proof of successful coupling is the appearance of the cyclopropyl protons. Look for a multiplet integrating to 1H at ~1.90 ppm (the methine proton of the cyclopropyl ring) and two distinct multiplets integrating to 2H each between 0.60–1.05 ppm (the methylene protons). The hydroxymethyl protons will appear as a singlet at ~4.70 ppm.
LC-MS (ESI+): The product must exhibit a clean [M+H]⁺ peak at m/z 150.1. The absence of the characteristic 1:1 isotopic ratio at m/z 188/190 serves as the definitive negative control, confirming that no unreacted brominated starting material remains.
References
Source: World Intellectual Property Organization (WIPO)
Source: European Patent Office (EPO)
Synthesis, In Vivo Occupancy, and Radiolabeling of Potent Phosphodiesterase Subtype-10 Inhibitors as Candidates for Positron Emission Tomography Imaging
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Original 2‑(3-Alkoxy‑1H‑pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
Source: Journal of Medicinal Chemistry / PubMed Central (PMC)
URL:[Link]
Exploratory
Synthesis Pathways for (5-Cyclopropylpyridin-2-yl)methanol (CAS 1301168-21-7): A Comprehensive Technical Guide
Executive Summary (5-Cyclopropylpyridin-2-yl)methanol (CAS 1301168-21-7) is a critical building block in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics, including DNA Polymera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Cyclopropylpyridin-2-yl)methanol (CAS 1301168-21-7) is a critical building block in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics, including DNA Polymerase Theta (Polθ) inhibitors for homologous recombination-deficient cancers 1. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the strategic retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule with high fidelity and yield.
The synthesis of the target molecule hinges on the formation of a carbon-carbon bond between a functionalized pyridine core and a cyclopropyl ring. Industry standards dictate two primary pathways:
Route A (Direct Coupling): A direct Suzuki-Miyaura cross-coupling of (5-bromopyridin-2-yl)methanol with cyclopropylboronic acid. This route maximizes atom economy but requires highly optimized catalytic conditions to overcome the sluggish transmetalation kinetics of alkylboronic acids 2.
Route B (Ester Intermediate): Cross-coupling of methyl 5-bromopicolinate followed by ester reduction. The ester group acts as an electron-withdrawing moiety, accelerating the oxidative addition of the palladium catalyst, while simultaneously avoiding potential catalyst poisoning or off-target coordination by the free hydroxyl group 3.
Retrosynthetic pathways for (5-Cyclopropylpyridin-2-yl)methanol via direct coupling or reduction.
Mechanistic Causality: The Suzuki-Miyaura Coupling
Integrating sp3-hybridized alkyl groups via palladium catalysis presents unique kinetic hurdles. Understanding the causality behind reagent selection is paramount for reaction success 4.
Oxidative Addition: The C-Br bond of the pyridine ring readily undergoes oxidative addition to the active Pd(0) species.
Transmetalation (The Rate-Limiting Step): Alkylboronic acids are notoriously slow to transmetalate and are prone to protodeboronation. To drive this step, a biphasic solvent system (e.g., 1,4-dioxane/water) and a strong inorganic base (e.g., Na₂CO₃ or Cs₂CO₃) are employed. The water is non-negotiable; it dissolves the base to generate the reactive trihydroxyboronate anion, which drastically accelerates transmetalation.
Reductive Elimination: To prevent competitive side reactions (such as β-hydride elimination, though difficult in cyclopropyl rings due to strain), ligands with large bite angles like dppf (in Pd(dppf)Cl₂) are utilized. The steric bulk forces the cyclopropyl and pyridine moieties into close proximity, accelerating the final reductive elimination.
Mechanistic workflow of the Suzuki-Miyaura cross-coupling for cyclopropyl integration.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that the operator can verify the integrity of the reaction at every critical phase.
Protocol A: Direct Suzuki-Miyaura Coupling (Route A)
Preparation: Charge a reaction flask with (5-bromopyridin-2-yl)methanol, cyclopropylboronic acid, and Na₂CO₃. Add the 1,4-dioxane/water mixture.
Degassing (Checkpoint 1): Sparge the mixture with Argon for 15 minutes. Validation: Visual confirmation of ceased bubbling and a uniform suspension ensures oxygen removal, preventing the premature oxidation of the Pd(0) catalyst.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 95–100 °C.
Reaction Monitoring (Checkpoint 2): After 4 hours, sample the organic layer for LC-MS. Validation: The reaction is complete when the isotopic doublet at m/z 188/190 (starting material) is entirely replaced by a dominant peak at m/z 150 [M+H]⁺.
Workup (Checkpoint 3): Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Validation: Test the aqueous phase with pH paper; it must be >10 to ensure the basic pyridine product remains unprotonated and partitions fully into the organic (EtOAc) layer.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow solid.
Protocol B: Ester Reduction (Route B, Step 2)
(Assuming methyl 5-cyclopropylpicolinate has been synthesized via standard Suzuki conditions).
Reagents: Methyl 5-cyclopropylpicolinate (1.0 eq), NaBH₄ (3.0 eq), CaCl₂ (1.5 eq).
Solvent: THF / Methanol (2:1 v/v).
Step-by-Step Methodology:
Activation: Dissolve the ester in THF/MeOH and cool to 0 °C. Add CaCl₂. Causality: The combination of NaBH₄ and CaCl₂ generates calcium borohydride in situ, a milder and more chemoselective reducing agent than LiAlH₄, preventing over-reduction of the pyridine ring.
Reduction: Add NaBH₄ portion-wise to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes, then warm to room temperature.
Quenching (Checkpoint 4): Carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Validation: The cessation of gas evolution confirms the complete destruction of excess hydride species, ensuring safe downstream processing.
Isolation: Extract with dichloromethane, dry, and concentrate to yield the pure alcohol.
Quantitative Data & Optimization
The table below summarizes the comparative metrics of the two primary pathways, allowing researchers to select the optimal route based on available equipment and scale.
To confirm the identity of (5-Cyclopropylpyridin-2-yl)methanol, the following spectral signatures should be validated:
LC-MS: m/z calculated for C₉H₁₁NO: 149.08; found: 150.1 [M+H]⁺.
¹H NMR (400 MHz, CDCl₃): Look for the distinct cyclopropyl multiplet at ~1.90 ppm (1H, CH) and ~1.05 / 0.75 ppm (4H, CH₂), alongside the diagnostic hydroxymethyl singlet at ~4.70 ppm (2H, CH₂-O).
References
WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors
Source: Google Patents
URL
Brem, J., Panduwawala, T., et al.
WO2011090935A1 - PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS
Source: Google Patents
URL
US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof
Source: Google Patents
URL
solubility profile of (5-Cyclopropylpyridin-2-yl)methanol in organic solvents
Title: Solvation Thermodynamics and Solubility Profiling of (5-Cyclopropylpyridin-2-yl)methanol in Organic Media Executive Summary (5-Cyclopropylpyridin-2-yl)methanol is a highly versatile bifunctional building block fre...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Solvation Thermodynamics and Solubility Profiling of (5-Cyclopropylpyridin-2-yl)methanol in Organic Media
Executive Summary
(5-Cyclopropylpyridin-2-yl)methanol is a highly versatile bifunctional building block frequently utilized in advanced medicinal chemistry, notably in the synthesis of complex heterocycles such as thiadiazolyl derivatives acting as DNA polymerase theta (Polθ) inhibitors for targeted cancer therapies[1]. Understanding its solubility profile across a spectrum of organic solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., anti-solvent crystallization, chromatography), and formulating assay media. This technical guide provides a rigorous mechanistic framework and a self-validating empirical protocol for determining the thermodynamic solubility of this specific compound.
The dissolution of2[2] is governed by the energetic balance between its crystal lattice energy and the free energy of solvation. The molecule exhibits three distinct solvation domains that dictate its behavior in organic media:
The Hydroxymethyl Group (-CH2OH): Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This functional group dominates interactions in polar media, driving high solubility in protic solvents (e.g., alcohols) and aprotic HBA solvents (e.g., DMSO, DMF).
The Pyridine Core: The
sp2
-hybridized nitrogen is a potent HBA. The aromatic ring participates in
π−π
stacking and dipole-induced dipole interactions, necessitating solvents with moderate polarizability (e.g., dichloromethane) for optimal solvation.
The Cyclopropyl Substituent: This strained aliphatic ring introduces localized lipophilicity and steric bulk. Crucially, this bulk disrupts planar packing in the solid state, lowering the overall lattice energy compared to unsubstituted pyridines and enhancing solubility in moderately polar organic solvents.
Fig 1. Solute-solvent interaction logic for (5-Cyclopropylpyridin-2-yl)methanol.
Quantitative Data: Physicochemical and Solubility Profiles
The following tables summarize the core physicochemical parameters[2] and the predicted thermodynamic solubility profile across representative organic solvent classes based on Hansen Solubility Parameters (HSP) and empirical functional group analysis.
Table 1: Key Physicochemical Properties
Property
Value
Mechanistic Implication
CAS Number
1301168-21-7
Standardized identifier for material procurement and tracking[2].
Molecular Weight
149.19 g/mol
Low MW facilitates rapid solvent diffusion and solvation kinetics[2].
Chemical Formula
C9H11NO
Indicates presence of heteroatoms capable of extensive H-bonding[2].
H-Bond Donors
1 (-OH)
Promotes strong interaction with HBA solvents (e.g., DMSO, Acetone).
To move beyond predictive models, empirical determination of thermodynamic solubility is required. Kinetic solubility methods (e.g., solvent-shift) often overestimate solubility due to transient supersaturation. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method , engineered here as a self-validating system to eliminate common experimental artifacts (e.g., polymorph conversion, filter extractables, and solvent evaporation).
Step 1: Preparation of the Saturated System
Action: Add ~50 mg of (5-Cyclopropylpyridin-2-yl)methanol to a 2 mL borosilicate glass HPLC vial. Add 0.5 mL of the target organic solvent.
Causality: Borosilicate glass is chosen to prevent plasticizer leaching (common in Eppendorf tubes) when using aggressive organic solvents like DMSO or DCM. An excess of solid must be visually confirmed to ensure the system can reach true thermodynamic equilibrium.
Step 2: Isothermal Equilibration
Action: Seal the vial with a PTFE-lined septum cap. Place in a thermoshaker at 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours.
Causality: A 48-hour window is critical. Shorter durations may capture kinetic dissolution rates rather than equilibrium. The precise temperature control prevents supersaturation spikes caused by ambient laboratory temperature fluctuations.
Action: Centrifuge the vial at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Simultaneously, recover the residual solid pellet for X-Ray Powder Diffraction (XRPD).
Causality: PTFE filters are mandatory; nylon or cellulose acetate will dissolve in solvents like DMSO, ruining the sample. The XRPD check on the residual solid is the core of the self-validating system—it proves that the compound did not form a solvate or undergo a polymorphic transition during the 48-hour equilibration. If the crystal form changes, the measured solubility is invalid for the original API form.
Step 4: HPLC-UV Quantification
Action: Dilute the filtered supernatant volumetrically (e.g., 1:100) in the HPLC mobile phase. Analyze via HPLC-UV at λ = 254 nm (targeting the pyridine chromophore).
Causality: HPLC-UV is vastly superior to gravimetric analysis. Gravimetric methods suffer from incomplete solvent evaporation (especially with high-boiling DMSO) and cannot detect if the compound degraded in solution. HPLC ensures specific, stability-indicating quantification.
The solubility parameters of (5-Cyclopropylpyridin-2-yl)methanol dictate its utility in complex synthetic pathways. For example, in the development of 1[1], the compound is reacted under basic conditions (e.g., NaH in THF). The high solubility of the compound in polar aprotic solvents like THF and DMF ensures homogeneous deprotonation of the hydroxymethyl group, maximizing the yield of the subsequent nucleophilic substitution steps. Furthermore, understanding its near-total insolubility in alkanes (like hexane) provides an immediate, highly efficient anti-solvent crystallization strategy for intermediate purification post-synthesis.
References
Rutgers University Chemical Database / Combi-Blocks. "(5-Cyclopropylpyridin-2-yl)methanol Properties (CAS RN 1301168-21-7)". Source: rutgers.edu.
Google Patents. "WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors". Source: google.com.
A Deep Dive into the Mechanistic Versatility of (5-Cyclopropylpyridin-2-yl)methanol Derivatives
Introduction: A Scaffold of Therapeutic Promise In the landscape of medicinal chemistry, the (5-Cyclopropylpyridin-2-yl)methanol scaffold has emerged as a privileged structure, underpinning the development of novel thera...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the (5-Cyclopropylpyridin-2-yl)methanol scaffold has emerged as a privileged structure, underpinning the development of novel therapeutic agents. This guide delves into the intricate mechanisms of action of derivatives built upon this core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their biological interactions. The inherent chemical functionalities of the pyridine ring, the cyclopropyl group, and the methanol moiety each contribute to the diverse pharmacological profiles observed in this class of compounds. The pyridine core offers a versatile platform for substitution, enabling fine-tuning of electronic and steric properties. The cyclopropyl group, a non-classical bioisostere, often enhances metabolic stability and target binding affinity. Finally, the methanol group can participate in crucial hydrogen bonding interactions within protein binding pockets. It is crucial to recognize that there is no single, uniform mechanism of action for all (5-Cyclopropylpyridin-2-yl)methanol derivatives; their biological effects are exquisitely dependent on the specific substitutions and overall molecular architecture. This guide will explore the well-characterized role of certain derivatives as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and delve into the broader mechanistic landscape, including kinase inhibition and anticancer activities, providing a forward-looking perspective for future research.
Part 1: A Case Study in Precision - TRPV3 Antagonism
A significant body of research has illuminated the role of (Pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] This mechanism holds therapeutic promise for a range of conditions, including chronic pain, inflammation, and skin disorders.[1][2]
The Biological Target: The TRPV3 Ion Channel
TRPV3 is a non-selective cation channel permeable to both Ca²⁺ and Na⁺, predominantly expressed in keratinocytes, as well as in neuronal tissues like the dorsal root ganglia and spinal cord.[1][2] It functions as a molecular sensor for temperature and certain chemical stimuli. The influx of cations through the TRPV3 channel leads to cellular depolarization, which in sensory neurons can trigger the sensation of pain. In keratinocytes, over-activation of TRPV3 can lead to calcium overload, resulting in cell death and contributing to skin keratinization disorders.[2] Gain-of-function mutations in the TRPV3 gene have been linked to conditions characterized by severe itching and hyperkeratosis, underscoring its importance in skin physiology.[2]
Mechanism of Channel Inhibition
(5-Cyclopropylpyridin-2-yl)methanol derivatives have been shown to act as direct antagonists of the TRPV3 channel, effectively blocking the flow of ions. While the precise binding site on the TRPV3 protein is still an area of active investigation, it is hypothesized that these compounds interact with key residues within the channel pore or at allosteric regulatory sites, inducing a conformational change that stabilizes the closed state of the channel. This inhibitory action prevents the downstream signaling events that lead to pain perception and inflammatory responses. The systematic optimization of the pyridinyl methanol moiety has led to the identification of highly potent and selective TRPV3 antagonists.[1][2]
Visualizing the Signaling Pathway and Point of Intervention
Caption: TRPV3 channel activation and inhibition by (5-Cyclopropylpyridin-2-yl)methanol derivatives.
Experimental Validation of TRPV3 Antagonism
The characterization of these derivatives as TRPV3 antagonists relies on a suite of specialized in vitro assays.
This gold-standard technique provides a direct measure of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 channels are cultured on glass coverslips.
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette and the cell membrane.
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, allowing for electrical access to the entire cell.
Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV).
Channel Activation: A TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is applied to the bath solution to elicit an inward current.
Antagonist Application: The (5-Cyclopropylpyridin-2-yl)methanol derivative is co-applied with the agonist, and the reduction in current is measured.
Data Analysis: The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC50) of the derivative.
Quantitative Data Summary
While specific IC50 values for (5-Cyclopropylpyridin-2-yl)methanol derivatives are proprietary or found within specific publications, structurally related (Pyridin-2-yl)methanol derivatives have demonstrated potent TRPV3 antagonism.
Compound Class
Target
Assay
IC50 Range
(Pyridin-2-yl)methanol Derivatives
Human TRPV3
Whole-Cell Patch Clamp
Low µM to nM
Data is representative of values found in the literature for potent TRPV3 antagonists.[1][2]
Part 2: The Broader Mechanistic Landscape and Future Horizons
The (5-Cyclopropylpyridin-2-yl)methanol scaffold is not limited to TRPV3 antagonism. The broader family of pyridine derivatives exhibits a wide range of biological activities, suggesting that other derivatives from this class could function through different mechanisms.
Kinase Inhibition: A Promising Avenue
The pyridine ring is a common feature in many kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. It is plausible that certain (5-Cyclopropylpyridin-2-yl)methanol derivatives could be designed to target specific kinases.
Potential Kinase Targets for Pyridine-Based Compounds:
Transforming Growth Factor-beta Type 1 Receptor (ALK5): Inhibition of ALK5 is a therapeutic strategy for fibrosis and some cancers.[4]
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target for anticancer drug development.[5]
Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.[3]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Antiproliferative and Anticancer Effects
The antiproliferative activity of various pyridine derivatives has been documented against several cancer cell lines.[6] The mechanism of action can be multifaceted, including the induction of apoptosis (programmed cell death) or cell cycle arrest.
Key Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[7]
Compound Treatment: The cells are treated with various concentrations of the (5-Cyclopropylpyridin-2-yl)methanol derivative for a specified period (e.g., 24-72 hours).
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7]
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm), which is directly proportional to the number of viable cells.
The Strategic Role of the Cyclopropyl Moiety
The inclusion of a cyclopropyl group in a drug candidate is often a deliberate design choice to enhance its pharmacological properties.[8] This small, rigid ring system can:
Increase Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of the compound.
Enhance Potency: The conformational constraint imposed by the ring can lead to a more favorable entropic contribution to binding affinity.
Improve Brain Permeability: In some cases, the cyclopropyl group can increase the lipophilicity of a molecule, aiding its passage across the blood-brain barrier.
Reduce Off-Target Effects: By locking the molecule into a specific conformation, the cyclopropyl group can improve selectivity for the intended target.
Conclusion and Future Directions
The (5-Cyclopropylpyridin-2-yl)methanol scaffold represents a versatile platform for the development of novel therapeutics. While a significant portion of research has focused on their role as TRPV3 antagonists for pain and inflammatory conditions, the broader chemical space of these derivatives holds immense potential for targeting other biological pathways, including those involving kinases and cancer cell proliferation.
Future research in this area should focus on:
Target Identification and Validation: For novel derivatives with interesting phenotypic effects, identifying the specific molecular target is paramount. This can be achieved through techniques such as chemical proteomics and genetic screening.
Structure-Activity Relationship (SAR) Elucidation: A systematic exploration of substitutions on the pyridine ring and modifications of the cyclopropyl and methanol groups will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in relevant animal models of disease to establish their therapeutic potential.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. [Link]
Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. MDPI. [Link]
Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. National Institutes of Health (NIH). [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. PubMed. [Link]
In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. National Institutes of Health (NIH). [Link]
An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. National Institutes of Health (NIH). [Link]
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. Deakin University. [Link]
Structural Analysis and 3D Conformational Dynamics of (5-Cyclopropylpyridin-2-yl)methanol: A Technical Guide for Rational Drug Design
Executive Summary (5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7) is a highly versatile, fragment-sized building block frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7) is a highly versatile, fragment-sized building block frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. Its unique structural topology—combining a rigid pyridine core with a conformationally flexible 5-cyclopropyl group and a 2-hydroxymethyl hydrogen-bonding motif—makes it a privileged scaffold. Recently, derivatives of this fragment have been critical in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors for inflammatory bowel disease[2] and DNA polymerase theta inhibitors for oncology[3].
As a Senior Application Scientist, I approach the structural elucidation of such fragments not merely as an analytical exercise, but as the foundational step in rational drug design. The 3D conformation of this fragment dictates its vector space, directly impacting how it occupies a target's binding pocket and influences the thermodynamics of target engagement.
Part 1: Molecular Architecture & Conformational Determinants
The 5-Cyclopropyl Moiety: Hyperconjugation vs. Sterics
The cyclopropyl group is not a simple steric bulk; its Walsh orbitals possess significant
π
-character. In cyclopropyl-substituted aromatic systems, the cyclopropyl ring strongly prefers a bisected conformation rather than a perpendicular one[4].
The Causality: In the bisected state, the C-H bond of the cyclopropyl methine proton is coplanar with the pyridine ring. This geometry is driven by quantum mechanics: the bisected conformation maximizes the hyperconjugative overlap between the highest occupied molecular orbital (HOMO) of the cyclopropyl ring and the lowest unoccupied molecular orbital (LUMO) of the pyridine
π
-system[5]. Rotating the group into a perpendicular conformation induces steric clashes and breaks this orbital overlap, representing a higher-energy rotational transition state.
The 2-Hydroxymethyl Moiety: Environment-Dependent Hydrogen Bonding
The hydroxymethyl group (-CH2OH) at the 2-position introduces a critical hydrogen bond donor/acceptor pair. The rotation around the
Caryl−Csp3
bond dictates the orientation of the hydroxyl group.
The Causality: In non-polar environments (e.g., gas phase or the hydrophobic interior of a lipid membrane), the molecule minimizes its free energy by forming a strong intramolecular hydrogen bond (O-H...N) between the hydroxyl proton and the pyridine nitrogen[6]. However, in polar, protic environments (like aqueous physiological conditions), this intramolecular bond is outcompeted by intermolecular hydrogen bonding with the solvent[7]. Understanding this dynamic is crucial for predicting the desolvation penalty when the fragment binds to a protein target.
Fig 1: Logical relationships governing the 3D conformational states of the target molecule.
Part 2: Quantitative Conformational Data
To facilitate rational drug design, the theoretical and experimental conformational parameters of (5-Cyclopropylpyridin-2-yl)methanol are summarized below. These metrics serve as boundary conditions for molecular dynamics (MD) simulations and pharmacophore modeling.
Parameter
Description
Expected Value (Gas Phase / Non-Polar)
Expected Value (Polar Solvent / Solid)
θCyc
Dihedral angle of Cyclopropyl bisected plane vs Pyridine plane
~0° or ~180° (Bisected)
~0° or ~180° (Bisected)
ΔErot
Rotational energy barrier of the cyclopropyl group
2.0 - 3.5 kcal/mol
2.0 - 3.5 kcal/mol
dO−H...N
Intramolecular Hydrogen Bond Distance (O...N)
~2.6 - 2.8 Å
> 3.0 Å (Disrupted by solvent)
ϕCH2OH
Dihedral angle dictating the OH orientation
~0° (Syn-coplanar to N)
Variable (Anti or staggered)
Part 3: Experimental Workflows for Conformational Elucidation
To rigorously define the 3D conformation of (5-Cyclopropylpyridin-2-yl)methanol, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems to ensure scientific integrity.
Fig 2: Multi-modal workflow for the 3D conformational elucidation of small molecule fragments.
Protocol 1: Solution-State NMR (NOESY/ROESY) for Rotamer Population Analysis
Rationale: Standard 1D NMR provides connectivity, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximity (< 5 Å). By measuring NOE cross-peaks, we can determine the time-averaged conformation of the cyclopropyl and hydroxymethyl groups in solution.
Sample Preparation: Prepare two 5 mM samples of the compound: one in
CDCl3
(to simulate a non-polar pocket) and one in
DMSO−d6
(to simulate a polar environment).
Data Acquisition: Acquire standard 1H and 13C spectra for resonance assignment. Set up a 2D NOESY experiment. Crucially, use a mixing time array (e.g., 100, 300, and 500 ms) to map the NOE build-up curve.
Data Processing: Phase and baseline-correct the spectra. Integrate the cross-peaks between the cyclopropyl methine proton and the adjacent pyridine protons (H4 and H6).
Distance Calculation: Use the isolated geminal protons of the hydroxymethyl group (fixed distance of ~1.78 Å) as an internal calibration standard to convert NOE volumes into interatomic distances using the
r−6
relationship.
Validation Checkpoint: The NOE build-up curve must be linear at the chosen mixing time. If the curve plateaus, spin diffusion is occurring, and the calculated distances will be artificially short. A linear build-up validates the primary spatial contacts and confirms the bisected cyclopropyl conformation.
Protocol 2: Solid-State X-Ray Crystallography
Rationale: X-ray crystallography provides an absolute snapshot of the molecule's global minimum in the solid state, heavily influenced by crystal packing and intermolecular hydrogen bonding networks[8].
Crystallization: Dissolve 10 mg of the compound in a minimum volume of ethyl acetate. Utilize the vapor diffusion method with hexanes as the antisolvent. Incubate at 4°C to promote slow, ordered crystal growth.
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo K
α
radiation source (
λ
= 0.71073 Å). Collect data at 100 K using a cold nitrogen stream to minimize thermal atomic displacement.
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Analysis: Extract the critical dihedral angles (
θCyc
and
ϕCH2OH
) and map the hydrogen-bonding network of the hydroxymethyl group.
Validation Checkpoint: The final crystallographic refinement must yield an
R1
value < 0.05 and a goodness-of-fit (S) near 1.0. The residual electron density map must show no peaks > 1.0 e/ų, confirming that the cyclopropyl ring is not rotationally disordered in the crystal lattice.
Protocol 3: Density Functional Theory (DFT) for Energy Landscape Mapping
Rationale: Experimental techniques provide time-averaged or solid-state snapshots. DFT calculations map the entire potential energy surface, revealing the exact energy penalties for adopting non-ideal conformations (e.g., the perpendicular cyclopropyl state)[5].
Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (OPLS4 force field) to generate a library of starting geometries.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for both chloroform and water to evaluate the dielectric impact on the intramolecular O-H...N hydrogen bond.
Frequency Analysis: Calculate the vibrational frequencies for all optimized structures.
Validation Checkpoint: The frequency analysis must yield zero imaginary frequencies for all ground-state conformers (confirming they are true local minima) and exactly one imaginary frequency for rotational transition states. This mathematical self-validation ensures the calculated energy landscape is physically sound.
References
Title: (5-Cyclopropylpyridin-2-yl)
Title: WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors
Source: Google Patents
URL
Title: Discovery and Optimization of Novel hDHODH Inhibitors for the Treatment of Inflammatory Bowel Disease
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: Molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine
Source: ResearchGate
URL
Title: Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations
Source: The Journal of Organic Chemistry - ACS Publications
URL
Title: Ultra-low temperature structural investigations of single-molecule magnets
Source: University of Glasgow
URL
Title: Copper(ii)
Title: The crystal structure of 2‐hydroxymethylpyridine N‐oxide
Source: R Discovery
URL
Thermodynamic Stability of (5-Cyclopropylpyridin-2-yl)methanol at Room Temperature: A Technical Whitepaper
Executive Summary (5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7) is a highly versatile heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]. Structurally,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7) is a highly versatile heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]. Structurally, it integrates a rigid pyridine core, a strained cyclopropyl ring, and a reactive hydroxymethyl group. For drug development professionals and formulation scientists, understanding the dichotomy between the molecule's thermodynamic vulnerabilities and its kinetic stability is critical for establishing shelf-life, defining storage conditions, and designing ICH-compliant stability protocols.
This whitepaper provides an in-depth mechanistic analysis of the compound's stability profile at room temperature (25°C), detailing degradation pathways, structural thermodynamics, and self-validating analytical methodologies.
Molecular Architecture & Thermodynamic Profiling
To accurately predict the behavior of (5-Cyclopropylpyridin-2-yl)methanol under ambient conditions, we must deconstruct the molecule into its three functional domains. The overall stability of the compound is a delicate balance of these interacting moieties.
The Pyridine Core: The Thermodynamic Sink
The pyridine ring serves as the structural and thermodynamic anchor of the molecule. As a highly stable, aromatic system, it resists degradation under standard environmental conditions. Furthermore, the electronegative nitrogen atom exerts an electron-withdrawing effect on the adjacent positions. This inductive effect slightly decreases the electron density of the hydroxymethyl oxygen, marginally increasing the kinetic barrier to electrophilic oxidation compared to standard benzylic alcohols[2].
The Cyclopropyl Moiety: Kinetic Stability vs. Thermodynamic Strain
The cyclopropyl group is characterized by severe Baeyer (angle) and Pitzer (torsional) strain, culminating in a total thermodynamic ring strain energy of approximately 27.5 kcal/mol. Thermodynamically, the molecule "wants" to relieve this strain by opening the ring to form acyclic isomers.
However, at room temperature (298 K), the available thermal energy (
kT≈0.59
kcal/mol) is vastly insufficient to overcome the high activation energy (
Ea>60
kcal/mol) required for uncatalyzed homolytic C-C bond cleavage. Therefore, while thermodynamically unstable relative to its open-chain counterparts, the cyclopropyl ring is kinetically trapped and remains entirely stable at room temperature unless exposed to specific catalysts, such as transition metals or radical initiators[3].
The Hydroxymethyl Group: Oxidative Vulnerability
The primary alcohol (-CH₂OH) at the 2-position is the molecule's Achilles' heel. The autoxidation of this group to 5-cyclopropylpicolinaldehyde (and subsequently to the carboxylic acid) in the presence of atmospheric oxygen is a thermodynamically spontaneous process (
ΔG<0
). While this reaction is kinetically slow at room temperature, prolonged exposure to ambient air will result in measurable degradation. This causality dictates the mandatory storage condition: Inert atmosphere, room temperature [1].
Degradation Pathways & Causality
Understanding the specific degradation trajectories is essential for developing stability-indicating assays. The diagram below illustrates the logical relationship between environmental stressors and the resulting degradation pathways.
Fig 1. Thermodynamic and kinetic degradation pathways of (5-Cyclopropylpyridin-2-yl)methanol.
ICH Q1A(R2) Stability Testing & Forced Degradation Protocols
To establish a formal shelf-life for drug substance registration, the compound must be subjected to stability testing as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4][5].
Fig 2. ICH Q1A(R2) compliant stability testing workflow for drug substance registration.
To ensure absolute trustworthiness in the analytical data, the following protocol incorporates a mandatory System Suitability Test (SST) that acts as a self-validating mechanism. If the SST fails, the run is aborted, ensuring that no false degradation profiles are reported due to chromatographic errors.
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile:Water (50:50 v/v).
Dilute to a working concentration of 100 µg/mL using the mobile phase.
Step 2: Chromatographic Conditions
Column: C18 reverse-phase, end-capped (150 x 4.6 mm, 3 µm particle size). Causality: End-capping prevents secondary interactions between the basic pyridine nitrogen and residual silanols on the silica matrix, which causes peak tailing.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 260 nm (leveraging the strong
π−π∗
transitions of the pyridine chromophore).
Step 3: System Suitability Testing (SST) - The Self-Validating Step
Inject a resolution standard containing both the API and its primary oxidative degradant (5-cyclopropylpicolinaldehyde).
Validation Gate: The method is only considered valid if the Resolution Factor (
Rs
) between the API and the aldehyde is
≥2.0
, and the API peak tailing factor is
≤1.5
. This guarantees that any observed decrease in the API peak area is strictly due to chemical degradation, not co-elution.
Step 4: Sample Analysis & Quantification
Inject stability samples (Long-term and Accelerated) in triplicate. Calculate the mass balance to ensure that the loss of the parent compound stoichiometrically matches the appearance of degradant peaks.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic parameters and the forced degradation matrix used to validate the analytical method.
(5-Cyclopropylpyridin-2-yl)methanol is a structurally robust compound that exhibits excellent kinetic stability at room temperature. While the cyclopropyl ring harbors significant thermodynamic strain, the activation barrier for ring-opening prevents degradation under standard thermal conditions. The primary vulnerability lies in the autoxidation of the hydroxymethyl group. Consequently, adherence to ICH Q1A(R2) long-term storage conditions (25°C / 60% RH) is perfectly viable, provided the compound is maintained under an inert atmosphere to arrest oxidative pathways.
An In-depth Technical Guide to the Electronic and Steric Properties of (5-Cyclopropylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction (5-Cyclopropylpyridin-2-yl)methanol is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Cyclopropylpyridin-2-yl)methanol is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which marries a pyridine ring with a cyclopropyl group and a hydroxymethyl functional group, presents a unique combination of electronic and steric features. The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a cyclopropyl group is a strategic design element in modern drug discovery, often employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] This guide provides a comprehensive analysis of the intrinsic electronic and steric properties of (5-Cyclopropylpyridin-2-yl)methanol, offering insights for its application in the design and development of novel therapeutic agents.
Synthesis of (5-Cyclopropylpyridin-2-yl)methanol
A plausible synthetic route to (5-Cyclopropylpyridin-2-yl)methanol involves a multi-step process commencing from a suitable pyridine precursor. One common strategy is the modification of a pre-existing pyridine derivative. For instance, starting with 5-bromopyridine-2-carboxylic acid, a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid can introduce the cyclopropyl moiety. Subsequent reduction of the carboxylic acid group would then yield the desired alcohol.
Alternatively, the synthesis could begin with a pyridine ring already bearing the cyclopropyl substituent. For example, the oxidation of 5-cyclopropyl-2-methylpyridine would yield 5-cyclopropylpyridine-2-carboxylic acid, which can then be reduced to the target molecule. Common reducing agents for the conversion of carboxylic acids to primary alcohols include lithium aluminum hydride (LiAlH₄) or a two-step process involving conversion to an ester followed by reduction.[2][3]
Caption: Plausible synthetic routes to (5-Cyclopropylpyridin-2-yl)methanol.
Electronic Properties
The electronic character of (5-Cyclopropylpyridin-2-yl)methanol is a product of the interplay between the electron-withdrawing pyridine ring, the unique electronic nature of the cyclopropyl group, and the hydroxymethyl substituent.
Basicity of the Pyridine Nitrogen
The parent compound, 2-pyridinemethanol, has a predicted pKa of approximately 13.48 for the alcohol proton and a significantly lower pKa for the protonated pyridine nitrogen.[4][5] The cyclopropyl group at the 5-position is generally considered to be a weak electron-donating group through its sigma bonds, which can exhibit some pi-character. This electron-donating nature would be expected to slightly increase the electron density on the pyridine ring, thereby increasing the basicity of the nitrogen atom compared to an unsubstituted pyridine.
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For the cyclopropyl group, the σm and σp values are -0.07 and -0.21, respectively, indicating its electron-donating character. In the context of the pyridine ring, the substituent effect can be analyzed using Hammett-type correlations, where the reaction constant (ρ) for pyridinium ion dissociation is approximately 5.94.[6]
Electron Density Distribution
The electron density distribution in (5-Cyclopropylpyridin-2-yl)methanol is polarized due to the electronegative nitrogen atom in the pyridine ring. This results in a lower electron density at the 2, 4, and 6 positions of the ring. The cyclopropyl group at the 5-position, with its electron-donating character, will locally increase the electron density at the ortho and para positions relative to it. The hydroxymethyl group at the 2-position is a weak electron-withdrawing group. Computational methods such as Density Functional Theory (DFT) can provide a detailed picture of the molecular electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule.
Steric Properties
The steric profile of (5-Cyclopropylpyridin-2-yl)methanol is defined by the three-dimensional arrangement of its constituent groups. The cyclopropyl and hydroxymethyl groups introduce specific spatial constraints that can influence its conformational preferences and its interactions with other molecules.
Conformational Analysis
The primary bond rotations that determine the overall shape of the molecule are around the C2-C(methanol) bond and the C5-C(cyclopropyl) bond. The rotation around the C2-C(methanol) bond will be influenced by potential hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, as well as steric interactions with the hydrogen at the 3-position of the pyridine ring.
The cyclopropyl group, while relatively small, is rigid and has a distinct spatial footprint. Its orientation relative to the pyridine ring will be a key determinant of the molecule's overall shape. Molecular mechanics and DFT calculations can be employed to identify the low-energy conformations of the molecule and to estimate the rotational barriers between them.
Molecular Shape and Size
The overall shape of (5-Cyclopropylpyridin-2-yl)methanol is that of a substituted pyridine with a relatively compact cyclopropyl group and a more flexible hydroxymethyl group. The presence of these substituents increases the steric bulk compared to unsubstituted pyridine. X-ray crystallography of closely related pyridin-2-ylmethanol derivatives can provide valuable information on expected bond lengths, bond angles, and intermolecular packing, which can be used to infer the solid-state structure of the title compound.[7]
Experimental & Computational Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated pyridine nitrogen.
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which half of the pyridine nitrogen atoms are protonated.[4][8][9]
Step-by-Step Protocol:
Preparation of Solutions:
Prepare a standard solution of approximately 0.01 M (5-Cyclopropylpyridin-2-yl)methanol in deionized water.
Prepare a standardized solution of 0.1 M NaOH.
Prepare a 0.1 M solution of KCl to maintain constant ionic strength.
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
Titration:
To a beaker containing a known volume (e.g., 25 mL) of the (5-Cyclopropylpyridin-2-yl)methanol solution, add a sufficient volume of the KCl solution to make the final ionic strength 0.1 M.
Place a calibrated pH electrode and a magnetic stir bar in the solution.
Titrate the solution with the 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative plot).
The pH at half the equivalence point volume is equal to the pKa of the protonated pyridine.
Caption: Workflow for pKa determination by potentiometric titration.
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of (5-Cyclopropylpyridin-2-yl)methanol in the solid state.
Principle: A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.[10][11][12]
Step-by-Step Protocol:
Crystal Growth:
Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
Crystal Mounting:
Select a high-quality single crystal under a microscope and mount it on a goniometer head.
Data Collection:
Mount the goniometer head on the diffractometer.
Center the crystal in the X-ray beam.
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
Collect a full sphere of diffraction data.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
Caption: Workflow for single crystal X-ray diffraction.
Computational Analysis using Density Functional Theory (DFT)
Objective: To computationally model the electronic and steric properties of (5-Cyclopropylpyridin-2-yl)methanol.
Principle: DFT is a quantum mechanical modeling method that calculates the electronic structure of a molecule to predict its properties.[13][14][15][16]
Step-by-Step Protocol:
Structure Building:
Build the three-dimensional structure of (5-Cyclopropylpyridin-2-yl)methanol using molecular modeling software.
Geometry Optimization:
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
Property Calculation:
Once the geometry is optimized, perform single-point energy calculations to determine various electronic properties, such as:
Molecular orbital energies (HOMO and LUMO)
Molecular electrostatic potential (MEP)
Natural Bond Orbital (NBO) analysis to determine atomic charges.
Conformational Analysis:
Perform a conformational search by systematically rotating the rotatable bonds (C2-C(methanol) and C5-C(cyclopropyl)) and calculating the energy of each conformer to map the potential energy surface.
Caption: Workflow for DFT computational analysis.
Conclusion
(5-Cyclopropylpyridin-2-yl)methanol is a molecule with a rich combination of electronic and steric features that make it an attractive scaffold for medicinal chemistry. The interplay of the electron-donating cyclopropyl group and the pyridylmethanol core results in a unique set of properties that can be exploited in the design of new drugs. While direct experimental data for this specific molecule is limited, this guide has provided a framework for understanding and predicting its behavior based on the known properties of its constituent parts and related analogs. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to further characterize this and similar molecules, ultimately aiding in the rational design of more effective and safer therapeutic agents.
References
2-Pyridine methanol - Physico-chemical Properties. ChemBK. Available at: [Link].
¹H NMR spectra of: (a) mixture of 2-pyridinemethanol and epichlorohydrin (ratio = 1. ResearchGate. Available at: [Link].
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available at: [Link].
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link].
Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing. Available at: [Link].
Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. Available at: [Link].
WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles. Google Patents.
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link].
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC. Available at: [Link].
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link].
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link].
3.2. Single-Crystal X-Ray Diffraction 128–142. Bio-protocol. Available at: [Link].
Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link].
Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. Available at: [Link].
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. Available at: [Link].
Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available at: [Link].
Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. St. Olaf College. Available at: [Link].
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link].
Crystal structure of compound 5. ResearchGate. Available at: [Link].
Practical DFT calculations. Fisica. Available at: [Link].
Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A. Available at: [Link].
Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry. Available at: [Link].
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Available at: [Link].
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. Available at: [Link].
The obtained five crystals; see Table 1. ResearchGate. Available at: [Link].
Synthesis of 5-chloropyridine-2-carboxylic acid. PrepChem.com. Available at: [Link].
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].
Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PMC. Available at: [Link].
EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents.
(PDF) Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. ResearchGate. Available at: [Link].
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. Available at: [Link].
reduction of carboxylic acids. Chemguide. Available at: [Link].
Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Available at: [Link].
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Application Note: (5-Cyclopropylpyridin-2-yl)methanol as a Strategic Building Block in Targeted Drug Discovery
Executive Summary & Structural Rationale In modern small-molecule drug discovery, the selection of peripheral ring systems and their substituents dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a le...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern small-molecule drug discovery, the selection of peripheral ring systems and their substituents dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. (5-Cyclopropylpyridin-2-yl)methanol (CAS: 1301168-21-7) has emerged as a highly privileged building block, frequently utilized in the synthesis of kinase inhibitors, DNA damage response (DDR) modulators, and immunosuppressive agents.
The strategic value of this scaffold lies in its tripartite functional anatomy:
The Pyridine Core: Acts as a robust hydrogen-bond acceptor, improves aqueous solubility, and modulates the overall pKa of the molecule.
The C5-Cyclopropyl Motif: Functions as an advanced bioisostere for alkyl groups. It imparts the "magic methyl" effect while restricting conformational freedom, thereby lowering the entropic penalty upon target binding. In the development of human dihydroorotate dehydrogenase (DHODH) inhibitors, replacing a highly flexible isopropyl group with a rigid cyclopropyl group provided an order of magnitude increase in potency (pMIC50 = 9) [[1]]().
The C2-Hydroxymethyl Handle: Provides a highly versatile synthetic vector that can be readily oxidized, halogenated, or directly utilized in etherification reactions to append the scaffold to complex heterocyclic cores 2.
Physicochemical Profiling: The Cyclopropyl Advantage
The decision to utilize a cyclopropyl substituent over standard aliphatic chains is rooted in metabolic stability and lipophilic efficiency (LipE). The table below summarizes the quantitative and qualitative advantages of the C5-cyclopropyl group compared to other common pyridine substituents.
C5-Substituent
Relative Lipophilicity (ΔclogP)
Conformational Flexibility
CYP450 Vulnerability (Aliphatic Oxidation)
Steric Bulk (Volume)
Hydrogen (-H)
Baseline
Rigid
Low
Small
Methyl (-CH3)
+0.5
Rigid
Moderate
Small
Isopropyl (-CH(CH3)2)
+1.5
High (Rotatable bonds)
High (Tertiary C-H abstraction)
Large
Cyclopropyl (-cPr)
+1.2
Rigid (Locked ring)
Low (Strong C-H bonds resist oxidation)
Medium
Biological Applications & Target Pathways
One of the most prominent applications of the (5-cyclopropylpyridin-2-yl)methanol scaffold is in the development of DNA Polymerase Theta (Polθ) inhibitors for the treatment of Homologous Recombination (HR) deficient cancers (e.g., BRCA1/2 mutated breast and ovarian cancers) 3.
In HR-deficient cells, the Alternative End-Joining (alt-EJ) pathway becomes the primary compensatory mechanism for repairing double-strand DNA breaks (DSBs). Polθ is the critical helicase/polymerase driving this pathway. By appending the 5-cyclopropylpyridin-2-yl motif to a thiadiazolyl core via an ether linkage, researchers have developed potent inhibitors that block Polθ, triggering synthetic lethality and apoptosis exclusively in cancer cells.
Figure 2: Synthetic lethality via Polθ inhibition in HR-deficient cancer cells.
Synthetic Workflows & Validated Protocols
The hydroxymethyl group serves as a divergent node for library synthesis. The workflow below illustrates the primary functionalization routes utilized in medicinal chemistry campaigns.
Figure 1: Strategic functionalization workflow of (5-Cyclopropylpyridin-2-yl)methanol.
Protocol A: Mild Activation via Mesylation
Objective: Convert the primary alcohol into a highly reactive electrophile for downstream N-alkylation or cross-coupling.
Causality & Rationale: The cyclopropyl group is sensitive to strongly acidic conditions, which can lead to unwanted ring-opening side reactions. Therefore, activation of the primary alcohol is performed via mesylation using mild basic conditions rather than harsh halogenating agents (e.g., PBr3 or SOCl2).
Step-by-Step Methodology:
Preparation: Dissolve (5-Cyclopropylpyridin-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Mechanistic Note: Maintaining 0 °C is crucial to minimize the exothermic degradation of the highly reactive mesylate intermediate.
Reagent Addition: Add Triethylamine (Et3N, 1.5 eq) in one portion. Subsequently, add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 5 minutes.
Reaction: Stir the mixture for 1 hour at 0 °C under an inert nitrogen atmosphere.
Self-Validating System (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting alcohol is highly polar and UV-active. The complete disappearance of this baseline spot and the formation of a less polar spot confirms quantitative conversion.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Note: Use the crude mesylate immediately in the next step to prevent decomposition.
Protocol B: SNAr Etherification for Heteroaryl Linkages
Objective: Form an ether linkage to an electron-deficient heteroaromatic core (e.g., coupling to 5-Bromo-1,3,4-thiadiazol-2-amine for Polθ inhibitors) 3.
Causality & Rationale: The primary alcohol is only weakly nucleophilic. To achieve efficient Nucleophilic Aromatic Substitution (SNAr) on a heteroaryl halide, irreversible deprotonation using Sodium Hydride (NaH) is required to generate a highly reactive, naked alkoxide.
Step-by-Step Methodology:
Deprotection (Optional): If the building block is stored as a tert-butyldimethylsilyl (TBS) ether to prevent premature oxidation, first treat with TBAF (1.5 eq) in THF for 1 h at room temperature, then concentrate and purify to yield the free alcohol 3.
Base Suspension: Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF (0.2 M) and cool to 0–5 °C under nitrogen.
Alkoxide Formation: Add a solution of (5-Cyclopropylpyridin-2-yl)methanol (1.0 eq) in THF dropwise to the NaH suspension.
Self-Validating System (Physical Indicator): The addition of the alcohol must result in the visible evolution of H2 gas. Stir for 1 hour at 0 °C. The complete cessation of bubbling serves as a physical indicator that alkoxide formation is complete.
Coupling: Add the heteroaryl bromide (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine, 1.2 eq) in one portion at 0 °C. Allow the mixture to warm to room temperature and stir for 4–12 hours.
Self-Validating System (Analytical): Perform LC-MS monitoring. The reaction is deemed complete when the[M+H]+ mass peak of the desired ether product dominates the chromatogram.
Workup: Carefully quench the reaction with saturated aqueous NH4Cl to neutralize unreacted NaH safely. Extract with EtOAc, dry the organic phase, concentrate, and purify via flash column chromatography (0-10% Methanol in DCM) 3.
References
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry - ACS Publications | 1
WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors | Google Patents | 3
US20230102554A1 - Heterocyclic kinase inhibitors and products and uses thereof | Google Patents | 2
WO2022073904A1 - Mrgx2 antagonists | Google Patents | 4
Application Note: Advanced Flash Column Chromatography Purification of (5-Cyclopropylpyridin-2-yl)methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (5-Cyclopropylpyridin-2-yl)methanol (CAS: 1301168-21-7) Executive Summary & Chemical Profiling (5-Cyclopropylpyridin-2-yl)met...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: (5-Cyclopropylpyridin-2-yl)methanol (CAS: 1301168-21-7)
Executive Summary & Chemical Profiling
(5-Cyclopropylpyridin-2-yl)methanol is a highly valuable synthetic building block in drug discovery, frequently utilized for its unique combination of a hydrogen-bonding hydroxymethyl group, a lipophilic cyclopropyl ring, and a basic pyridine core. However, this same structural profile makes it notoriously difficult to purify using standard normal-phase flash chromatography.
This application note details the mechanistic challenges associated with the purification of basic nitrogenous heterocycles and provides field-proven, self-validating protocols to achieve high-purity isolation without the artifactual contamination often introduced by mobile phase modifiers.
Mechanistic Insights: The Silanol-Pyridine Interaction
To design an effective purification protocol, one must first understand the causality behind chromatographic failure on standard media.
Bare silica gel is the default stationary phase for over 90% of flash chromatography applications [1]. However, the surface of chromatographic silica is populated with silanol groups (Si-OH) that function as Brønsted acids [4]. When a basic compound like (5-Cyclopropylpyridin-2-yl)methanol is introduced to the column, its basic pyridine nitrogen undergoes strong ionic bonding with these acidic silanols [4].
The Consequence: This acid-base interaction causes the compound to adsorb strongly to the silica surface. As the solvent pushes the bulk of the material forward, the ionically bound molecules lag behind, resulting in severe peak tailing, band broadening, overlapping fractions, and significantly reduced recovery [2][3].
The Traditional (but Flawed) Solution: Historically, chemists have added basic mobile phase modifiers—such as 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to competitively bind and mask the acidic silanols [3]. While this sharpens the peak, it introduces a critical downstream bottleneck: the modifier remains in the collected fractions after solvent evaporation. Removing these high-boiling basic additives requires tedious secondary extractions or prolonged high-vacuum exposure, which slows down the drug development workflow [3].
Advanced Chromatographic Strategies
To bypass the limitations of bare silica and establish a self-validating purification system (where the absence of modifier peaks in the final NMR spectrum proves the method's efficiency), we recommend two advanced stationary phases:
Amine-Functionalized Silica (NH₂-Silica): The silica surface is chemically bonded with an amino-propyl silane. This neutralizes the Brønsted acidity, creating a basic environment that completely eliminates ionic interactions with the pyridine ring [4]. This allows for the use of "softer" solvent systems (e.g., Hexane/Ethyl Acetate) without any basic modifiers [2].
Reversed-Phase (C18) with pH Control: For highly complex crude mixtures, C18 silica is ideal. Because the target is an ionizable amine, the mobile phase pH must be maintained in an alkaline state (e.g., using 0.1% NH₄OH) to ensure the pyridine remains in its un-ionized, free-base form. This increases its lipophilicity, thereby maximizing retention and selectivity on the hydrophobic C18 phase [2].
Quantitative Method Comparison
Stationary Phase
Recommended Solvent System
Modifier Required?
Expected Peak Shape
Post-Run Processing Burden
Bare Silica (Standard)
Hexane / EtOAc
Yes (1% TEA)
Tailing (if unmodified)
High (Requires modifier extraction)
Amine-Silica (NH₂)
Hexane / EtOAc
No
Sharp & Symmetrical
Low (Direct rotary evaporation)
Reversed-Phase (C18)
Water / Acetonitrile
Yes (0.1% NH₄OH)
Sharp & Symmetrical
Medium (Requires lyophilization)
Experimental Protocols
Protocol A: Normal-Phase Purification via Amine-Functionalized Silica (Recommended)
This protocol is designed to yield high-purity free base without the need for basic wash steps.
Step 1: Column Selection & Equilibration
Select an amine-functionalized silica flash column (e.g., Biotage® KP-NH or equivalent) scaled to a 1-2% sample loading capacity to ensure baseline resolution.
Equilibrate the column with 3 to 5 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.
Step 2: Sample Loading (Dry Loading Technique)
Dissolve the crude (5-Cyclopropylpyridin-2-yl)methanol in a minimal volume of Dichloromethane (DCM).
Add a small mass of loose NH₂-silica (1:3 ratio of sample to silica) to the solution and evaporate the DCM under reduced pressure to create a free-flowing powder.
Load the powder into an empty solid-load cartridge and attach it in-line with the main column. Causality: Dry loading prevents the strong solvent (DCM) from causing band distortion during the initial elution phase.
Step 3: Gradient Elution
0–2 CV: 100% Hexane (Isocratic hold to elute highly non-polar impurities).
2–10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.
10–14 CV: Isocratic hold at 50% Ethyl Acetate until the target compound completely elutes.
Step 4: Detection & Recovery
Monitor UV absorbance at 254 nm (targeting the pyridine chromophore).
Pool the fractions containing the pure product and concentrate via rotary evaporation. The resulting product is ready for immediate downstream synthesis or NMR validation.
Protocol B: Reversed-Phase (C18) Purification with pH Control
Utilize this protocol if the crude mixture contains highly polar impurities that co-elute in normal phase.
Causality: The alkaline pH suppresses the protonation of the pyridine nitrogen, maintaining the compound in its highly retentive free-base form.
Step 2: Equilibration & Loading
Flush a C18 flash column with 3 CV of 5% Solvent B.
Dissolve the crude mixture in a minimal volume of DMSO. Inject directly via the liquid loading port.
Step 3: Gradient Elution
0–2 CV: 5% B (Isocratic hold to wash out DMSO and highly polar salts).
2–12 CV: Linear gradient from 5% to 60% B.
12–15 CV: Flush with 100% B to clean the column.
Step 4: Recovery
Pool the product fractions and lyophilize (freeze-dry) to remove the water and volatile NH₄OH, yielding the pure free base.
Workflow Visualization
Workflow for selecting the optimal flash chromatography method for basic heterocycles.
Conclusion
The successful purification of (5-Cyclopropylpyridin-2-yl)methanol hinges on managing the basicity of its pyridine core. By transitioning away from standard bare silica and adopting amine-functionalized silica or pH-controlled reversed-phase chromatography, chemists can eliminate artifactual peak tailing, avoid the tedious removal of mobile phase modifiers, and significantly accelerate the drug development lifecycle.
References
When should I use an amine-bonded silica for flash chromatography? Biotage. Available at: [Link] [1]
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link] [2]
RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. Available at:[Link] [3]
Amino Flash | Sorbent Technologies, Inc. Sorbent Technologies. Available at:[Link] [4]
Method
Application Note: Deprotection of Silyl Ethers to Yield (5-Cyclopropylpyridin-2-yl)methanol
Executive Summary The target molecule, (5-cyclopropylpyridin-2-yl)methanol , is a highly valuable synthetic intermediate frequently utilized in the development of novel therapeutics, including DNA polymerase theta inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The target molecule, (5-cyclopropylpyridin-2-yl)methanol , is a highly valuable synthetic intermediate frequently utilized in the development of novel therapeutics, including DNA polymerase theta inhibitors for homologous recombination (HR) deficient cancers ()[1].
During multi-step syntheses, the primary hydroxyl group of this motif is typically masked as a silyl ether—most commonly a tert-butyldimethylsilyl (TBS) group—to prevent unwanted side reactions during upstream cross-coupling or metalation steps. However, the deprotection of silyl ethers in the presence of a basic pyridine nitrogen and a potentially acid-sensitive cyclopropyl ring necessitates highly orthogonal reagent selection. This application note details the mechanistic rationale and provides a self-validating, field-proven protocol for the efficient fluoride-mediated deprotection of this substrate.
Mechanistic Insights & Reagent Selection
The cleavage of silyl ethers is traditionally achieved through either acidic hydrolysis or fluoride-mediated desilylation. For pyridine-containing substrates, the chemical logic heavily favors the latter.
Thermodynamic Driving Force: The deprotection of silyl ethers using Tetrabutylammonium fluoride (TBAF) proceeds via the nucleophilic attack of the fluoride ion on the silicon atom. This is thermodynamically driven by the formation of an exceptionally strong Si–F bond (~140 kcal/mol) compared to the weaker Si–O bond (~110 kcal/mol) ()[2].
Avoidance of Acidic Conditions: While TBS ethers can be cleaved using aqueous HCl or TFA, the basic nitrogen of the pyridine ring rapidly protonates under these conditions. This protonation alters the solubility profile of the substrate, potentially sequestering the molecule in the aqueous phase, complicating extraction, and significantly retarding the hydrolysis kinetics ()[3].
Preservation of the Cyclopropyl Ring: Cyclopropyl groups are generally stable to mild conditions but can undergo ring-opening in the presence of strong electrophiles or extended heating in strong acids. TBAF operates under mild, near-neutral to slightly basic conditions at room temperature, ensuring the cyclopropyl moiety remains entirely intact.
Logical decision matrix for selecting silyl ether deprotection conditions in pyridine substrates.
Condition Optimization & Quantitative Data
Selecting the optimal fluoride source is critical. While HF·pyridine and HF·imidazole complexes offer excellent selectivity for complex poly-functionalized molecules ()[4], TBAF remains the premier choice for simple, scalable deprotections due to its ease of handling and avoidance of highly corrosive hydrogen fluoride byproducts.
N/A: TBS ether is highly stable to mild basic conditions.
Experimental Protocol: TBAF-Mediated Deprotection
This protocol outlines the specific synthesis of (5-cyclopropylpyridin-2-yl)methanol from its TBS-protected precursor, utilizing direct concentration to bypass the yield losses commonly associated with the aqueous extraction of polar pyridine derivatives.
Workflow for TBAF-mediated deprotection of TBS-protected (5-cyclopropylpyridin-2-yl)methanol.
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.84 mL, 2.84 mmol)
Solvent: Anhydrous Tetrahydrofuran (THF) (7.0 mL)
Step-by-Step Methodology
Step 1: Reaction Setup
In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the TBS-protected substrate (500 mg, 1.89 mmol) in anhydrous THF (7.0 mL).
Causality: Anhydrous THF is critical. Excessive moisture can lead to competitive hydrogen bonding with the fluoride ion, drastically reducing its nucleophilicity and stalling the formation of the pentacoordinate siliconate intermediate.
Step 2: Reagent Addition
To the stirred solution, add the 1.0 M TBAF solution (2.84 mL, 2.84 mmol, ~1.5 equiv) dropwise at room temperature (20–25 °C).
Causality: The 1.5 molar equivalent ensures complete conversion. The slight excess compensates for any adventitious moisture in the commercial TBAF solution that might hydrate and deactivate a portion of the fluoride ions.
Step 3: Reaction & Monitoring
Stir the resulting mixture at room temperature for 1 hour.
Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material (highly lipophilic, high
Rf
) should completely disappear, replaced by a polar, strongly UV-active spot corresponding to the free alcohol (low
Rf
~0.2). LC-MS analysis will confirm the product mass (Expected
[M+H]+
: 150.1).
Step 4: Concentration (Bypassing Aqueous Workup)
Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the THF.
Causality: Standard aqueous workup for TBAF reactions involves washing with water to remove tetrabutylammonium salts. However, (5-cyclopropylpyridin-2-yl)methanol is highly polar and possesses significant aqueous solubility. Direct concentration prevents catastrophic yield loss into the aqueous phase.
Step 5: Purification
Purify the crude, salt-containing residue by flash column chromatography on silica gel. Elute with a gradient of 0–10% Methanol in Dichloromethane.
Validation Checkpoint: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford (5-cyclopropylpyridin-2-yl)methanol as a purified compound (approx. 180 mg, 63.5% yield).
References
Title: WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors | Source: Google Patents | URL
Application Note: Optimized Cross-Coupling Strategies for (5-Cyclopropylpyridin-2-yl)methanol Precursors
The cyclopropyl group is a privileged structural motif in modern drug discovery, frequently utilized to enhance metabolic stability, increase lipophilicity, and restrict the conformational flexibility of pharmaceutical c...
Author: BenchChem Technical Support Team. Date: April 2026
The cyclopropyl group is a privileged structural motif in modern drug discovery, frequently utilized to enhance metabolic stability, increase lipophilicity, and restrict the conformational flexibility of pharmaceutical candidates. The synthesis of (5-cyclopropylpyridin-2-yl)methanol —a highly versatile building block—presents unique synthetic challenges due to the poor transmetalation rates of aliphatic boronic acids and the sensitivity of pyridine-containing intermediates.
This application note details two field-proven synthetic strategies: a direct Suzuki-Miyaura cross-coupling approach and a multi-step Boekelheide rearrangement sequence. By understanding the mechanistic causality behind these reaction conditions, researchers can select the optimal route based on precursor availability and scale requirements.
Mechanistic Insights and Route Selection
Route A: Direct Suzuki-Miyaura Cross-Coupling
The direct coupling of cyclopropylboronic acid with (5-bromopyridin-2-yl)methanol is the most step-efficient route. However, aliphatic boronic acids are notoriously sluggish in transmetalation and are highly susceptible to competitive protodeboronation.
To overcome this, the catalytic system must feature an electron-rich, sterically demanding ligand. Tricyclohexylphosphine (PCy₃) paired with Pd(OAc)₂ is the gold standard for this transformation 1. The bulky PCy₃ ligand accelerates reductive elimination, while its strong σ-donating capability facilitates the oxidative addition of the deactivated bromopyridine. Furthermore, the inclusion of water in the solvent system (e.g., Toluene/H₂O) is not merely for solubility; it actively accelerates the reaction by generating a highly reactive palladium-hydroxo complex that facilitates boron-to-palladium transmetalation 2.
Route B: The Boekelheide Rearrangement Pathway
When (5-bromopyridin-2-yl)methanol is cost-prohibitive or direct coupling yields are unsatisfactory, a divergent route starting from 5-bromo-2-picoline is employed. Following a standard Suzuki coupling to install the cyclopropyl group, the picoline is oxidized to its N-oxide.
The critical step is the Boekelheide Rearrangement , which converts the N-oxide into the 2-pyridinemethyl acetate using acetic anhydride 3. Mechanistically, acetic anhydride N-acylates the substrate to form an N-acetoxypicolinium ion. Acetate-driven deprotonation of the methyl group yields an anhydrobase (ylide) intermediate. This ylide then undergoes a concerted [3,3]-sigmatropic shift (with computational evidence also supporting a competing ion-pair fragmentation-recombination pathway) to deliver the acetate, which is subsequently hydrolyzed to the target alcohol 4.
Visualizing the Synthetic Workflows
Figure 1: Divergent synthetic workflows for (5-Cyclopropylpyridin-2-yl)methanol.
Figure 2: Mechanism of the Boekelheide rearrangement via anhydrobase intermediate.
Quantitative Data & Condition Optimization
The following table summarizes the optimized parameters for both synthetic routes, highlighting the trade-offs between step economy and reagent cost.
Parameter
Route A (Direct Coupling)
Route B (Boekelheide Route)
Starting Material
(5-Bromopyridin-2-yl)methanol
5-Bromo-2-picoline
Catalyst System
5 mol% Pd(OAc)₂, 10 mol% PCy₃
5 mol% Pd(OAc)₂, 10 mol% PCy₃
Base / Solvent
K₃PO₄ / Toluene:H₂O (3:1)
K₃PO₄ / Toluene:H₂O (3:1)
Reaction Temp
100 °C
100 °C (Coupling), 90-95 °C (Rearrangement)
Overall Yield
~65-75%
~50-60% (Over 3 steps)
Key Challenge
Protodeboronation of boronic acid
Temperature control during Boekelheide
Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Synthesis
This protocol is self-validating via LCMS monitoring to ensure complete consumption of the bromopyridine before workup.
Reagent Charging: To an oven-dried Schlenk flask, add (5-bromopyridin-2-yl)methanol (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (3.0 equiv).
Causality Note: A slight excess of boronic acid is used because cyclopropylboronic acid can partially dehydrate to its cyclic boroxine upon storage, altering the effective stoichiometry.
Solvent Addition & Degassing: Add a mixture of Toluene and H₂O (3:1 v/v, 0.2 M relative to substrate). Sparge the biphasic mixture with N₂ for 15 minutes.
Catalyst Addition: Quickly add Pd(OAc)₂ (0.05 equiv) and PCy₃ (0.10 equiv) under a positive stream of N₂. Seal the flask.
Reaction Execution: Heat the vigorously stirred mixture to 100 °C in a pre-heated oil bath for 12–16 hours.
In-Process Control (IPC): Sample the organic layer and analyze via LCMS. The reaction is deemed complete when the starting material peak is < 1% area.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol B: The Boekelheide Sequence
This protocol is utilized when scaling up from the highly accessible 5-bromo-2-picoline.
Step 1: Suzuki Coupling
Execute the coupling exactly as described in Protocol A, substituting 5-bromo-2-picoline as the starting material to yield 5-cyclopropyl-2-picoline.
Step 2: N-Oxidation
Combine 5-cyclopropyl-2-picoline (1.0 equiv) and glacial acetic acid (3.5 equiv) in a reaction vessel.
Heat to 65 °C and add 30% aqueous H₂O₂ (3.0 equiv) dropwise over 30 minutes to control the exotherm.
Maintain at 65–70 °C for 15 hours.
IPC: Monitor by TLC (DCM/MeOH 9:1) until the picoline spot disappears.
Workup: Remove excess acetic acid and water under reduced pressure (bath temp < 50 °C to avoid decomposition) to yield crude 5-cyclopropyl-2-picoline N-oxide.
Step 3: Boekelheide Rearrangement & Hydrolysis
Dissolve the crude N-oxide in acetic anhydride (3.0 equiv).
Heat to 90–95 °C for 4 hours.
Causality Note: Strict temperature control is vital. Exceeding 100 °C promotes fragmentation pathways that lead to complex mixtures and tar formation 3.
Cool the mixture and remove excess acetic anhydride via vacuum distillation.
Dissolve the resulting crude acetate in MeOH and add 2M NaOH (aq) (2.0 equiv). Stir at room temperature for 2 hours to hydrolyze the ester.
Workup: Neutralize with 1M HCl, extract with EtOAc, dry, and purify via column chromatography to afford (5-cyclopropylpyridin-2-yl)methanol.
References
Audrey Yun Li, et al. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters (2002). 1
scale-up manufacturing and synthesis process for (5-Cyclopropylpyridin-2-yl)methanol
An Application Note and Protocol for the Scale-Up Manufacturing and Synthesis of (5-Cyclopropylpyridin-2-yl)methanol Abstract (5-Cyclopropylpyridin-2-yl)methanol is a pivotal building block in modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scale-Up Manufacturing and Synthesis of (5-Cyclopropylpyridin-2-yl)methanol
Abstract
(5-Cyclopropylpyridin-2-yl)methanol is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the cyclopropyl moiety often enhances metabolic stability and binding affinity, making this scaffold highly desirable. Transitioning the synthesis of this molecule from laboratory-scale to industrial manufacturing presents significant challenges related to process safety, scalability, cost-effectiveness, and impurity control. This document provides a comprehensive guide for researchers, chemists, and process engineers, detailing two viable synthetic strategies and offering an in-depth, step-by-step protocol for a scalable manufacturing process. The causality behind experimental choices, critical process parameters, and robust safety protocols are emphasized to ensure a self-validating and reliable production system.
Introduction: Strategic Importance and Scale-Up Challenges
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization allows for fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a cyclopropyl group at the 5-position of the pyridine ring, as seen in (5-Cyclopropylpyridin-2-yl)methanol, is a common strategy to improve a drug candidate's metabolic profile. The cyclopropane ring is sterically small yet conformationally rigid, and it can modulate electronic properties and resist oxidative metabolism.[1][2]
However, scaling the synthesis of this intermediate is non-trivial. Key challenges include:
Hazardous Reagents: Many potential synthetic routes involve highly reactive or toxic materials such as Grignard reagents, cyanides, or energetic reducing agents.[3][4]
Exothermic Reactions: Key transformation steps are often highly exothermic, requiring meticulous thermal management to prevent runaway reactions, especially at a large scale.[5]
Impurity Profile: Controlling the formation of process-related impurities is critical to ensure the final API meets stringent regulatory standards.
Cost of Goods (CoG): The selection of starting materials, reagents, and the overall process efficiency directly impacts the economic viability of the final drug product.
This guide aims to address these challenges by providing a robust and well-rationalized manufacturing strategy.
Comparative Analysis of Synthetic Strategies
Two primary strategies for the synthesis of (5-Cyclopropylpyridin-2-yl)methanol are presented. The choice between them depends on factors such as raw material availability, existing plant infrastructure, and specific safety capabilities.
Figure 1: High-level comparison of two primary synthetic routes.
Route A: The Cyanopyridine Pathway
This pathway is often preferred in a manufacturing environment due to its sequential, well-controlled transformations, which can minimize the risks associated with highly energetic, single-step reactions.
Cyanation: Starting from a readily available bromopyridine, a cyano group is introduced. This can be achieved via various methods, but palladium-catalyzed cyanation or nucleophilic substitution on an activated pyridine ring are common.[6][7]
Cyclopropanation: A Suzuki or similar cross-coupling reaction is used to install the cyclopropyl group, typically from cyclopropylboronic acid.
Hydrolysis: The cyanopyridine is hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 5-cyclopropylpicolinic acid.[8][9]
Reduction: The final step involves the selective reduction of the carboxylic acid to the primary alcohol.
Rationale: This route breaks down the synthesis into manageable steps. The hydrolysis and reduction steps are classic, well-understood industrial processes. The primary safety concern is the handling of cyanide salts in the initial step, which requires specialized engineering controls and waste treatment protocols.[4]
Route B: The Grignard Pathway
This approach is more convergent and can be more atom-economical if the starting material, 2-bromo-5-cyclopropylpyridine, is accessible.
Grignard Formation: The aryl bromide is converted into a pyridyl Grignard reagent using magnesium metal in an ethereal solvent like THF.[10]
Formylation & Reduction: The Grignard reagent is reacted with a formylating agent (e.g., N,N-dimethylformamide, DMF) to generate an aldehyde, which is subsequently reduced in situ or in a separate step to the target alcohol.[11][12]
Rationale: While potentially shorter, this route carries significant scale-up risks. The initiation of Grignard reactions can be unpredictable and is highly exothermic.[5][13] A failure to initiate followed by a sudden, rapid reaction can lead to a dangerous thermal runaway.[14] Therefore, this route requires sophisticated real-time monitoring and robust cooling capacity.
Recommended Scale-Up Protocol: The Cyanopyridine Pathway
Based on a balance of safety, control, and scalability, the Cyanopyridine Pathway (Route A) is selected for detailed protocol development. This multi-step process allows for quality control checks at intermediate stages, ensuring the final product meets specifications.
Figure 2: Detailed workflow for the Cyanopyridine Pathway.
Step 1: Synthesis of 5-Cyclopropyl-2-cyanopyridine (Intermediate 1)
This step utilizes a Suzuki cross-coupling reaction, a robust and widely used transformation in pharmaceutical manufacturing due to its functional group tolerance and predictable reactivity.
Protocol:
Reactor Setup: To a nitrogen-inert, jacketed glass-lined reactor, charge toluene (8 volumes) and water (2 volumes). Begin agitation.
Catalyst Addition: Charge Pd(dppf)Cl₂ (0.01 eq). The low catalyst loading is crucial for minimizing cost and residual palladium levels in the final product.
Reaction: Heat the reactor jacket to 85-90°C to achieve an internal temperature of ~80°C. Monitor the reaction progress by HPLC for the disappearance of the starting bromopyridine (typically 4-6 hours).
Work-up: Once complete, cool the mixture to 20-25°C. Separate the aqueous phase. Wash the organic phase with 1M sodium hydroxide solution (2 volumes) followed by brine (2 volumes).
Isolation: Perform a solvent swap from toluene to heptane via distillation. Cool the resulting slurry to 0-5°C, hold for 2 hours, and then filter the solid product. Wash the cake with cold heptane and dry under vacuum at 40°C.
Step 2: Hydrolysis to 5-Cyclopropylpicolinic Acid (Intermediate 2)
This is a straightforward saponification of the nitrile group to a carboxylate salt, followed by acidic work-up.
Protocol:
Reactor Setup: To a clean reactor, charge Intermediate 1 (1.0 eq) and 10M aqueous sodium hydroxide (5.0 eq).
Reaction: Heat the mixture to reflux (~100-105°C) and hold until HPLC analysis shows complete consumption of the starting material (typically 8-12 hours). Evolution of ammonia gas will be observed; this must be directed to a scrubber.
Work-up and Isolation: Cool the reaction mixture to 10-15°C. Slowly add concentrated hydrochloric acid to adjust the pH to ~2-3. The product will precipitate as its hydrochloride salt.
Filtration: Filter the resulting slurry, wash the cake thoroughly with cold deionized water until the filtrate is neutral, and then dry under vacuum at 50-60°C.
Step 3: Reduction to (5-Cyclopropylpyridin-2-yl)methanol (Final Product)
The reduction of a carboxylic acid requires a strong reducing agent. A borane-based reagent is selected for its high selectivity and favorable industrial safety profile compared to alternatives like lithium aluminum hydride (LAH).
Protocol:
Reactor Setup: Charge Intermediate 2 (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes) to a dry, nitrogen-inert reactor. Cool the mixture to 0-5°C.
Borane Formation: In a separate, dry addition vessel, charge sodium borohydride (1.5 eq) and anhydrous THF (5 volumes). Cool to 0-5°C. Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.6 eq) while maintaining the temperature below 10°C. Stir for 1 hour to pre-form the borane-THF complex.
Reduction Reaction: Slowly add the prepared borane solution to the reactor containing the picolinic acid, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction to warm to 20-25°C and stir until completion as monitored by HPLC (typically 3-5 hours).
Quench: Cool the reactor to 0-5°C and slowly add methanol (3 volumes) to quench the excess borane. Caution: Hydrogen gas evolution will occur. Ensure adequate venting and inert atmosphere.
Work-up: Concentrate the mixture under vacuum to remove most of the THF/methanol. Add methyl tert-butyl ether (MTBE, 10 volumes) and 2M sodium hydroxide (5 volumes). Agitate and separate the phases. Extract the aqueous phase with MTBE (5 volumes).
Isolation: Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the final product as an oil or low-melting solid. Further purification can be achieved by crystallization if required.
Critical Process Parameters and Optimization
For a robust and reproducible manufacturing process, key parameters must be identified and controlled within defined ranges.
Parameter
Step
Range
Justification & Impact on Quality/Yield
Catalyst Loading
1
0.005 - 0.015 eq
Balances reaction rate with cost and residual metal contamination. Higher loading increases cost and may require additional purification steps.
Reaction Temperature
1
75 - 85°C
Ensures a sufficient reaction rate without significant degradation of the catalyst or product. Temperatures >90°C can lead to side reactions.
Base Equivalents
2
4.0 - 6.0 eq
Sufficient base is required to drive the hydrolysis to completion. Excess is used to ensure a robust reaction but increases raw material cost.
Quench Temperature
3
0 - 10°C
The quench of excess borane is highly exothermic. Maintaining a low temperature is critical for safety and preventing side reactions.
pH of Isolation
2
2.0 - 3.5
Ensures complete protonation and precipitation of the picolinic acid. A pH outside this range will result in significant yield loss to the aqueous phase.
Process Safety and Hazard Analysis
A thorough hazard and operability (HAZOP) study is mandatory before scale-up. The primary hazards in the recommended route are associated with ammonia evolution and the borane reduction step.
Figure 3: HAZOP decision diagram for the critical borane reduction step.
Ammonia Evolution (Step 2): Ammonia is a corrosive and toxic gas. The reactor must be vented to a dedicated acid scrubber system to neutralize all off-gases before release.
Borane Reagents (Step 3): Borane-THF and BF₃·OEt₂ are highly moisture-sensitive. Accidental contact with water will result in the rapid and violent evolution of flammable hydrogen gas. All equipment must be rigorously dried, and the reaction must be conducted under a strictly controlled inert (nitrogen or argon) atmosphere.[3]
Exothermic Quench (Step 3): The reaction of methanol with unreacted borane is extremely exothermic. The quench must be performed at low temperatures with controlled addition rates. An emergency supply of cooling fluid should be available, and the reactor must be equipped with a pressure relief system (rupture disc).
Analytical Quality Control
The final product must be tested against a pre-defined specification to ensure its suitability for use in API synthesis.
Test
Method
Specification
Appearance
Visual
Colorless to pale yellow oil or solid
Identity
¹H NMR, ¹³C NMR, MS
Conforms to the structure
Assay
HPLC (UV, 254 nm)
≥ 98.5%
Individual Impurity
HPLC
≤ 0.10%
Total Impurities
HPLC
≤ 0.50%
Residual Solvents
GC-HS
THF ≤ 720 ppm, MTBE ≤ 5000 ppm
Water Content
Karl Fischer
≤ 0.2%
Conclusion
The successful scale-up of (5-Cyclopropylpyridin-2-yl)methanol requires a synthesis strategy that prioritizes safety and control. The detailed three-step Cyanopyridine Pathway provides a robust framework for manufacturing this key pharmaceutical intermediate. By carefully controlling critical process parameters, implementing rigorous safety protocols, and utilizing appropriate analytical methods, manufacturers can ensure a consistent, high-purity supply of this valuable building block. The insights provided in this guide are intended to bridge the gap between laboratory discovery and industrial production, facilitating the development of next-generation therapeutics.
References
American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]3]
American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]13]
Fessner, W.-D., & Plietker, B. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis.[1]
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.[6]
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.[15][16]
Overman, L. E., & Paone, D. V. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(3), 458-463.[14][17]
Stoessel, F. (2020). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries.[5]
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.[7]
Trofimov, A., & Gevorgyan, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5732.[2]
U.S. Patent No. 5,756,750. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.[9]
van der Baan, J. L., & Bickelhaupt, F. (1970). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 89(7), 724-728.[10]
Various Authors. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. Google Patents. Retrieved from 4]
Various Authors. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents. Retrieved from 11]
Various Authors. (n.d.). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]12]
Various Authors. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents. Retrieved from 8]
Application Note & Protocols: Strategic Incorporation of (5-Cyclopropylpyridin-2-yl)methanol into Thiadiazolyl Scaffolds for Drug Discovery
Abstract: This document provides a comprehensive guide for the synthesis of novel thiadiazolyl derivatives functionalized with the (5-Cyclopropylpyridin-2-yl)methanol moiety. The 1,3,4-thiadiazole core is a privileged sc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive guide for the synthesis of novel thiadiazolyl derivatives functionalized with the (5-Cyclopropylpyridin-2-yl)methanol moiety. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The strategic incorporation of a substituted pyridinyl group, specifically featuring a cyclopropyl motif, aims to enhance target engagement, modulate physicochemical properties, and improve pharmacokinetic profiles. We present detailed, field-proven protocols for the synthesis of a key 2-amino-1,3,4-thiadiazole intermediate followed by its efficient coupling with (5-Cyclopropylpyridin-2-yl)methanol via a Mitsunobu reaction. Mechanistic insights, troubleshooting, and characterization guidelines are provided to empower researchers in drug development to successfully synthesize these promising hybrid molecules.
Introduction and Strategic Rationale
The convergence of two or more pharmacologically relevant scaffolds into a single molecular entity is a powerful strategy in modern drug discovery. This approach can lead to compounds with novel mechanisms of action, improved potency, or enhanced selectivity. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, granting it favorable interactions with a variety of biological targets[3]. Its derivatives have demonstrated significant therapeutic potential across numerous disease areas[1][2][4].
Simultaneously, pyridine-thiazole and pyridine-thiadiazole hybrids have emerged as particularly potent classes of compounds, with notable anticancer activities[5][6][7]. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the cyclopropyl group is often used to improve metabolic stability and introduce conformational rigidity. The (5-Cyclopropylpyridin-2-yl)methanol fragment, therefore, represents a valuable building block for creating next-generation thiadiazole therapeutics.
This guide focuses on a robust and convergent synthetic route. The core strategy involves two key stages:
Synthesis of a versatile 2-amino-5-substituted-1,3,4-thiadiazole precursor. This allows for modularity, where various substituents can be placed at the 5-position.
Covalent linkage of the (5-Cyclopropylpyridin-2-yl)methanol moiety to the thiadiazole core, primarily through a nitrogen atom of the 2-amino group. For this transformation, the Mitsunobu reaction is the method of choice due to its mild conditions and reliability in forming C-N bonds from alcohols[8][9].
Caption: High-level synthetic workflow for the target derivatives.
Mechanistic Foundations
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Formation of the 1,3,4-Thiadiazole Ring
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved by the acid-catalyzed cyclodehydration of a carboxylic acid and thiosemicarbazide[3][10]. The reaction proceeds via an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water. Strong dehydrating agents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphate ester (PPE) are employed to drive the reaction to completion[10][11][12]. The choice of agent can influence reaction time, yield, and purity[3][11].
Caption: Simplified mechanism of 1,3,4-thiadiazole ring formation.
The Mitsunobu Reaction for C-N Bond Formation
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, including amines, through a redox process[13][14]. It is renowned for its mild conditions and stereospecificity (inversion of configuration at chiral centers)[9].
The key steps are:
Activation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a highly reactive phosphonium salt (betaine).
Alcohol Protonation: The acidic N-H of the thiadiazole protonates the betaine.
Oxyphosphonium Salt Formation: The resulting alkoxide attacks the activated phosphorus atom, forming a key oxyphosphonium salt and displacing the hydrazine byproduct. The alcohol's hydroxyl group is now an excellent leaving group.
Sₙ2 Displacement: The deprotonated thiadiazole amine acts as the nucleophile, attacking the carbon bearing the oxyphosphonium leaving group in an Sₙ2 fashion to form the desired C-N bond.
Caption: Key stages of the Mitsunobu reaction mechanism.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Precursor Example)
This protocol details the synthesis of a representative thiadiazole precursor using a common starting material.
Materials:
4-Chlorobenzoic acid
Thiosemicarbazide
Phosphorus oxychloride (POCl₃)
Ice
Sodium bicarbonate (NaHCO₃), saturated solution
Ethanol
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzoic acid (1.57 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood. The mixture may become warm.
Heat the reaction mixture to reflux (approx. 80-90 °C) using an oil bath.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.
Once the starting materials are consumed, cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with constant stirring. This step is highly exothermic and should be performed cautiously in a fume hood.
A precipitate will form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
Filter the solid precipitate using a Büchner funnel, and wash thoroughly with cold water (3 x 50 mL).
Dry the crude product in a vacuum oven.
For further purification, recrystallize the solid from hot ethanol to yield pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as a white or off-white solid.
Protocol 2: Mitsunobu Coupling of (5-Cyclopropylpyridin-2-yl)methanol
This protocol describes the N-alkylation of the precursor from Protocol 1 with the title alcohol.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF)
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexane gradient)
Procedure:
To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (1.07 g, 5 mmol), (5-Cyclopropylpyridin-2-yl)methanol (0.82 g, 5.5 mmol, 1.1 eq), and triphenylphosphine (1.57 g, 6 mmol, 1.2 eq).
Dissolve the solids in anhydrous THF (50 mL).
Cool the flask to 0 °C in an ice-water bath.
While stirring, add DIAD (1.2 mL, 6 mmol, 1.2 eq) dropwise over 15 minutes using a syringe. Note: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
Monitor the reaction by TLC until the starting alcohol is consumed.
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct.
Purify the crude residue using flash column chromatography on silica gel. A typical elution gradient would be from 10% to 50% ethyl acetate in hexanes.
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product, N-((5-cyclopropylpyridin-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Ensure reactants are pure and dry. Increase reaction time or temperature, monitoring for decomposition. Use a sufficient excess of the cyclizing agent[11].
Low Yield in Mitsunobu Reaction
Wet solvent/reagents; steric hindrance; nucleophile pKa too high (>13); incorrect order of addition.
Use anhydrous solvents and fresh reagents. For stubborn reactions, try pre-forming the betaine by adding DIAD to PPh₃ at 0°C before adding the alcohol and then the thiadiazole nucleophile[13].
Side Product Formation (Mitsunobu)
The azodicarboxylate may act as a nucleophile if the primary nucleophile is not sufficiently reactive.
Ensure the thiadiazole amine is sufficiently acidic and nucleophilic. This is generally not an issue for amino-thiadiazoles but can be for less acidic N-H groups[13].
Difficult Purification
Co-elution of triphenylphosphine oxide (TPPO) with the product.
TPPO can sometimes be precipitated by adding diethyl ether or pentane to the crude mixture and filtering. Alternatively, modified, more polar phosphines can be used to simplify workup[9].
Conclusion
This application note provides a validated and rational approach to the synthesis of novel (5-Cyclopropylpyridin-2-yl)methanol-containing thiadiazole derivatives. The described two-step sequence, involving the formation of a versatile 2-amino-1,3,4-thiadiazole core followed by a robust Mitsunobu coupling, offers a reliable and modular route for accessing these high-value compounds. By explaining the causality behind procedural choices and providing clear, actionable protocols, we aim to equip researchers in medicinal chemistry and drug development with the tools necessary to explore this promising chemical space. The resulting hybrid molecules are excellent candidates for screening in various biological assays, particularly in oncology and infectious disease research.
References
BenchChem. (n.d.). Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.
Gong, Y.-D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Journal of Organic Chemistry, 78, 438-444.
Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
BenchChem. (n.d.). Application of the Ullmann Reaction for N-Aryl Bond Formation.
Shawky, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6433. Retrieved from [Link]
Javed, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4949. Retrieved from [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Der Pharma Chemica. (2016). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 8(1), 461-466.
Pervak, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(4), M1283. Retrieved from [Link]
Wang, T., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Sociedad Química de México, 55(3), 149-171. Retrieved from [Link]
Matsuoka, S., et al. (2016). N-Heterocyclic carbene-mediated redox condensation of alcohols. Chemical Communications, 52(60), 9391-9394. Retrieved from [Link]
Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102986.
Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. Retrieved from [Link]
ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. RASĀYAN Journal of Chemistry, 15(2), 1573-1587.
ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from [Link]
Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Semantic Scholar.
Mastalir, M., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1058. Retrieved from [Link]
Shawky, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Retrieved from [Link]
Abdel-Hamid, M. K., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 268. Retrieved from [Link]
Ghencea, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8035. Retrieved from [Link]
Abdel-Hamid, M. K., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. PubMed. Retrieved from [Link]
Technical Support Center: Synthesis of (5-Cyclopropylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Common Issues and Solutions This section addresses specific experimental challenges in a question-and-answer format, providing action...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My yield is consistently low when reducing a 5-cyclopropylpicolinic acid ester. What are the likely causes and how can I improve it?
Low yields in the reduction of a 5-cyclopropylpicolinic acid ester to the corresponding alcohol can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and the stability of the starting material and product.
Potential Causes & Solutions:
Incomplete Reduction:
Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, incomplete reaction can occur due to insufficient equivalents of the reagent, deactivation by moisture, or non-optimal temperatures.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. THF is a common solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Increase Equivalents of LiAlH₄: Stoichiometrically, 0.5 equivalents of LiAlH₄ are needed per mole of ester. However, it is common practice to use a slight excess (1.1-1.5 equivalents) to account for any moisture and ensure complete conversion.
Optimize Temperature: The reaction is typically performed at 0 °C initially and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (refluxing in THF) can be employed, but this should be monitored carefully to avoid side reactions.
Side Reactions:
Insight: The pyridine ring can undergo side reactions under strongly reducing conditions. Over-reduction or ring opening, although less common, can contribute to lower yields.
Troubleshooting Steps:
Alternative Reducing Agents: Consider using a milder reducing agent like sodium borohydride (NaBH₄) in combination with a Lewis acid (e.g., CaCl₂ or LiCl) or in a protic solvent like ethanol. While NaBH₄ alone is generally not strong enough to reduce esters, its reactivity can be enhanced. Diisobutylaluminium hydride (DIBAL-H) is another effective alternative that often provides cleaner reactions at low temperatures (-78 °C to 0 °C).[1]
Careful Work-up: The quenching of LiAlH₄ reactions is highly exothermic. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) is crucial to form a granular aluminum salt precipitate that is easily filtered, minimizing product loss during extraction.
Product Isolation:
Insight: (5-Cyclopropylpyridin-2-yl)methanol is a polar compound and may have some water solubility, leading to losses during aqueous work-up and extraction.
Troubleshooting Steps:
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the solubility of the product.
Use a More Polar Extraction Solvent: While ethyl acetate is common, a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol may be more effective in extracting the product.
Continuous Extraction: For small-scale reactions where product loss is a significant concern, continuous liquid-liquid extraction can be a highly efficient method for isolation.
Milder, may require longer reaction times or heating.
DIBAL-H
Toluene, DCM, THF
-78 to 0
Excellent for clean reductions, sensitive to moisture.
Question 2: I am attempting a Suzuki-Miyaura cross-coupling to introduce the cyclopropyl group, but the reaction is failing or giving very low conversion. What should I investigate?
The Suzuki-Miyaura coupling is a robust method for C-C bond formation, but its success with heterocyclic substrates can be sensitive to several parameters.[2][3]
Key Areas for Troubleshooting:
Catalyst and Ligand Choice:
Insight: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all pyridine-based couplings.
Troubleshooting Steps:
Catalyst Screening: Test different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and palladium complexes with specific ligands.[4]
Ligand Selection: For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands often improve catalytic activity. Consider ligands like SPhos, XPhos, or Buchwald-type ligands. A common and often effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5]
Base and Solvent System:
Insight: The base plays a crucial role in activating the boronic acid. The choice of solvent influences the solubility of reactants and the stability of the catalytic species.[2]
Troubleshooting Steps:
Base Optimization: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive halides.[3]
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used to dissolve both the organic halide and the inorganic base.[3] Anhydrous conditions with an organic-soluble base like KOtBu in THF can also be effective.
Quality of Boronic Acid/Ester:
Insight: Cyclopropylboronic acid and its esters can be prone to decomposition (protodeboronation).
Troubleshooting Steps:
Use High-Purity Reagents: Ensure the cyclopropylboronic acid or its pinacol ester is of high quality and has been stored properly.
Consider Potassium Cyclopropyltrifluoroborate: These salts are often more stable than the corresponding boronic acids and can be used as an alternative coupling partner.[6]
Experimental Workflow for Suzuki-Miyaura Coupling Optimization:
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of (5-Cyclopropylpyridin-2-yl)methanol.
What are the most common synthetic routes to (5-Cyclopropylpyridin-2-yl)methanol?
There are two primary and strategically different approaches to synthesizing this molecule:
Late-Stage Cyclopropane Ring Formation: This strategy involves building the pyridine methanol core first and then introducing the cyclopropyl group. A common method is a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated pyridine precursor (e.g., 5-bromo-2-(hydroxymethyl)pyridine or a protected version) and a cyclopropylboron reagent.[3][6]
Early-Stage Cyclopropane Introduction: In this approach, a starting material already containing the cyclopropyl group is used. A common precursor is 2-chloro-5-cyclopropylpyridine. This can be converted to the target molecule through several steps, such as conversion to a Grignard reagent followed by reaction with formaldehyde, or formylation followed by reduction.
Logical Relationship of Synthetic Routes:
Caption: Comparison of two common synthetic routes.
How can I prepare the starting material 5-cyclopropylpicolinic acid or its ester?
5-Cyclopropylpicolinic acid is a key intermediate for one of the synthetic routes. Here are established methods for its preparation:
From 2-Chloro-5-cyclopropylpyridine:
Carbonation: This involves a metal-halogen exchange using a strong base like n-butyllithium or a Grignard formation, followed by quenching with solid carbon dioxide (dry ice).
Hydrolysis: The resulting carboxylate salt is then acidified to yield the carboxylic acid.
Activation and Esterification:
Insight: Direct esterification of picolinic acids can be challenging. A more reliable method is to first convert the carboxylic acid to a more reactive species.
Protocol:
Treat the 5-cyclopropylpicolinic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF to form the acyl chloride hydrochloride.[7]
React the acyl chloride with the desired alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base like triethylamine to yield the corresponding ester.[7]
Are there any safety considerations I should be aware of?
Yes, several reagents and reactions in these synthetic pathways require careful handling:
Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water and other protic sources. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Metal Hydrides (e.g., LiAlH₄, DIBAL-H): These are also water-reactive and can generate flammable hydrogen gas upon contact with moisture. The quenching process must be done slowly and at a low temperature (typically 0 °C in an ice bath).
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood. It reacts with water to produce toxic gases (HCl and SO₂).
Palladium Catalysts: While not acutely toxic in the same way, palladium compounds are heavy metals and should be handled with care. Appropriate personal protective equipment (gloves, safety glasses) should always be worn.
A. P. G. van der Mey, et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
N. Rasool, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
A. B. E. A. El-Gazzar, et al. (2016). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Molecules. [Link]
W. Chen, et al. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. IOP Conference Series: Earth and Environmental Science. [Link]
K. P. Stockton & B. W. Greatrex. (2019). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry. [Link]
T. Leipold, et al. (2024). Optimization of methanol synthesis under forced periodic operation in a non-isothermal fixed-bed reactor. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
P. Pierrat, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
S. Leipold, et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Processes. [Link]
E. P. A. Talbot, et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
ResearchGate. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. [Link]
Semantic Scholar. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]
P. G. J. T. Rutjes, et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]
ResearchGate. Recent Strategies for the Synthesis of Pyridine Derivatives. [Link]
D. J. Dixon, et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]
Google Patents.
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
Y. Wang, et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
I. A. Grigor'ev, et al. (2023). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. International Journal of Molecular Sciences. [Link]
ResearchGate. Synthesis of NHPI Esters 5 a and 5 b. [Link]
ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
Google Patents.
T. Ouchi, et al. (2020). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs. [Link]
KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
troubleshooting impurities in (5-Cyclopropylpyridin-2-yl)methanol chromatography
Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of (5-Cyclopr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of (5-Cyclopropylpyridin-2-yl)methanol .
As a basic, functionalized pyridine derivative, this molecule presents unique chromatographic hurdles, including severe peak tailing, unpredictable retention shifts, and co-elution with structurally similar synthetic intermediates. This guide synthesizes field-proven methodologies with fundamental chromatographic theory to help you develop robust, self-validating analytical and preparative methods.
Q: Why does the (5-Cyclopropylpyridin-2-yl)methanol peak exhibit severe tailing (USP Tailing Factor > 2.0) on my standard C18 column?A: The root cause is a secondary retention mechanism driven by the basic pyridine nitrogen. In traditional silica-based C18 columns, a portion of the silica surface remains unbonded, leaving exposed residual silanol groups (-SiOH)[1]. At a mid-range pH (e.g., pH 5-7), these silanols ionize into negatively charged silanoxide ions (-SiO⁻). Simultaneously, the basic pyridine nitrogen (pKa ~5.2) becomes protonated. This creates a strong ion-exchange interaction between the protonated analyte and the ionized stationary phase[2][3]. Because these active sites are limited, they become overloaded quickly, causing the trailing edge of the peak to be held back longer than the bulk of the analyte[4].
Q: How can I chemically suppress these silanophilic interactions to restore peak symmetry?A: You must manipulate the ionization state of either the analyte or the column. There are two primary, self-validating strategies:
pH Suppression (Recommended for LC-MS): Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or a low-pH phosphate buffer. At this pH, the residual silanol groups are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[2][5].
Competing Bases (Recommended for UV/Prep-LC): Add a sacrificial amine, such as Triethylamine (TEA) at 5–10 mM, to the mobile phase. TEA is a stronger base than your pyridine derivative; it will preferentially bind to and "block" the active silanol sites, shielding your analyte from secondary interactions[2][6].
Q: Why does the retention time of my product shift slightly between consecutive injections?A: Retention time drift for functionalized pyridines is usually a symptom of inadequate column equilibration or insufficient buffer capacity. If you are operating near the pKa of the pyridine nitrogen (~pH 5.2), microscopic localized pH changes in the column will drastically alter the ratio of ionized to neutral analyte[3]. Causality: A neutral pyridine interacts purely via hydrophobic partitioning (eluting later), while a protonated pyridine is highly polar (eluting earlier). Ensure your mobile phase is strongly buffered at least 1.5 pH units away from the analyte's pKa.
Section 2: Impurity Profiling & Resolution
(5-Cyclopropylpyridin-2-yl)methanol is frequently synthesized via cross-coupling reactions (e.g., Suzuki coupling of a 5-bromo-2-picoline derivative with cyclopropylboronic acid) followed by functional group manipulation[7]. This synthetic route dictates the impurity profile.
Q: I am observing a co-eluting impurity that mass spectrometry identifies as the unreacted starting material, (5-Bromopyridin-2-yl)methanol. How do I separate them?A: The cyclopropyl group and the bromo group have surprisingly similar hydrophobicities on a standard alkyl (C18) chain, leading to co-elution. To resolve them, you must exploit shape selectivity and polarizability.
Solution: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-electrons in the phenyl phase will interact differently with the highly polarizable bromine atom compared to the aliphatic cyclopropyl ring, creating a distinct retention differential.
Q: How do I resolve the over-oxidized impurity, 5-Cyclopropylpicolinaldehyde, from the main alcohol product?A: The aldehyde impurity lacks the hydrogen-bond donating capability of the primary hydroxyl group found in your target molecule. Consequently, the aldehyde is significantly more lipophilic and will elute later in a reversed-phase system. If the peaks are too close, flatten your gradient profile (e.g., change from a 5% organic/min ramp to a 2% organic/min ramp) specifically within the 30% to 50% organic modifier window to increase resolution.
Section 3: Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating protocol for the HPLC analysis of (5-Cyclopropylpyridin-2-yl)methanol.
Protocol: Low-pH Reversed-Phase Method for Basic Pyridines
Step 1: Mobile Phase Preparation.
Mobile Phase A: Prepare 10 mM Potassium Phosphate (KH₂PO₄) in highly purified water. Adjust the pH to 2.5 using dilute Phosphoric Acid (H₃PO₄). Note: This low pH ensures silanols are neutral[2]. Filter through a 0.22 µm membrane.
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
Step 2: Column Selection & Equilibration.
Install a polar-embedded C18 column or a hybrid-silica column designed for basic compounds (e.g., Waters XSelect CSH or Phenomenex Gemini)[3].
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes (CV) until the baseline and system pressure are completely stable.
Step 3: Sample Preparation.
Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 95% Water / 5% ACN). Causality: Injecting a sample dissolved in 100% organic solvent into an aqueous stream causes localized precipitation and peak fronting/splitting[2].
Step 4: Gradient Execution.
Run a linear gradient from 5% B to 70% B over 15 minutes.
Hold at 70% B for 3 minutes to wash out highly lipophilic impurities (like bis-coupled byproducts).
Return to 5% B and re-equilibrate for 5 minutes.
Step 5: System Suitability Verification.
Calculate the USP Tailing Factor (
T
) for the main peak. The method is only considered valid if
T≤1.5
[3].
Section 4: Quantitative Data & Selection Guides
Table 1: Effect of Mobile Phase Conditions on Pyridine Peak Symmetry
Mobile Phase Condition
Dominant Interaction Mechanism
Expected USP Tailing Factor (
T
)
Recommendation
Unbuffered Water / ACN (pH ~6)
Hydrophobic + Severe Ion-Exchange
> 2.5 (Severe Tailing)
Avoid. Leads to poor quantitation and integration errors.
10 mM Phosphate Buffer (pH 7.0)
Hydrophobic + Moderate Ion-Exchange
1.8 - 2.2
Not ideal. Analyte is partially ionized.
0.1% Formic Acid (pH ~2.7)
Purely Hydrophobic (Silanols neutralized)
1.1 - 1.3
Excellent. MS-compatible and provides sharp peaks[2].
Water + 10 mM TEA (pH ~10)
Purely Hydrophobic (Analyte neutralized)
1.0 - 1.2
Excellent. Best for prep-LC. Will destroy standard silica columns; requires hybrid silica.
Table 2: Column Chemistry Selection Guide for (5-Cyclopropylpyridin-2-yl)methanol
Column Chemistry
Primary Advantage for this Molecule
Best Used For
Standard C18 (Endcapped)
High retention of the lipophilic cyclopropyl group.
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors. Google Patents.
Technical Support Center: Optimizing TBAF Deprotection for (5-Cyclopropylpyridin-2-yl)methanol
Welcome to the technical support center for the optimization of silyl ether deprotection of (5-Cyclopropylpyridin-2-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of silyl ether deprotection of (5-Cyclopropylpyridin-2-yl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this specific transformation. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to streamline your workflow and maximize your success.
Section 1: Troubleshooting Guide
This section is formatted to address specific experimental issues you may be encountering.
Question 1: My TBAF deprotection of silyl-protected (5-Cyclopropylpyridin-2-yl)methanol is slow or stalls completely. What are the primary causes and how can I drive it to completion?
Answer:
An incomplete deprotection is a frequent hurdle. The causes can be multifaceted, ranging from reagent quality to the inherent properties of your substrate.
Root Cause Analysis & Solutions:
TBAF Reagent Quality: Commercial TBAF (tetrabutylammonium fluoride) is typically sold as a 1.0 M solution in THF and exists as a trihydrate.[1] Over time, this solution can absorb additional water or degrade, reducing its efficacy. The fluoride ion is the active deprotecting species, and its activity is highly dependent on its solvation state.
Solution: Use a relatively fresh bottle of TBAF solution. If you suspect your reagent is old, consider purchasing a new one. For highly sensitive substrates, you can use anhydrous TBAF, although it is more expensive and hygroscopic.
Steric Hindrance: The silyl protecting group itself plays a significant role. Larger, bulkier groups like tert-butyldimethylsilyl (TBS or TBDMS) or triisopropylsilyl (TIPS) are more sterically hindered and thus, deprotection is slower compared to a less hindered group like trimethylsilyl (TMS).[2][3] The pyridine nitrogen in your substrate can also coordinate with the tetrabutylammonium cation, potentially influencing the approach of the fluoride ion.
Solution:
Increase Temperature: Gently warming the reaction to 40-50 °C can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LCMS to avoid potential side reactions.
Increase TBAF Equivalents: Increasing the equivalents of TBAF from the typical 1.1-1.5 to 2-3 equivalents can accelerate the reaction.[2] However, be mindful that excess TBAF can complicate purification and may lead to side reactions if your substrate is base-sensitive.[4][5]
Insufficient Reaction Time: Deprotection of sterically hindered silyl ethers can be slow.[6] It's crucial to monitor the reaction progress effectively.
Solution: Allow the reaction to stir for an extended period (e.g., 12-24 hours) at room temperature, monitoring periodically. If the reaction has stalled, consider the options above.
Question 2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
Answer:
Byproduct formation is often linked to the basicity of the TBAF reagent.[7] The fluoride ion is a reasonably strong base, and commercial TBAF solutions can have a basic character.[8]
Common Side Reactions & Mitigation Strategies:
Base-Mediated Decomposition: The pyridine ring and the cyclopropyl group are generally stable, but other functional groups in your molecule might be base-labile. For instance, esters or carbamates elsewhere in the molecule could be susceptible to cleavage.[9]
Solution: Buffered TBAF: To mitigate the basicity, you can buffer the reaction mixture. Adding one equivalent of acetic acid for every equivalent of TBAF is a common strategy.[8][10] This neutralizes the basic character without significantly impeding the fluoride's ability to cleave the Si-O bond.
Alternative Fluoride Sources: Consider using other fluoride sources that are less basic. HF-Pyridine or triethylamine trihydrofluoride (Et3N·3HF) are effective alternatives, though they require careful handling due to the presence of HF.[11][12]
Elimination Reactions: If you have a leaving group beta to the silyl-protected alcohol, base-mediated elimination could be a competing pathway.
Solution: Running the reaction at a lower temperature (0 °C to room temperature) can often favor the desired deprotection over elimination.[6] Using a buffered system as described above is also highly recommended.
Question 3: My main challenge is the workup and purification. How can I efficiently remove TBAF and related salts?
Answer:
The high polarity and water solubility of (5-Cyclopropylpyridin-2-yl)methanol can make standard aqueous workups problematic, leading to product loss.[4] Furthermore, residual tetrabutylammonium salts can be difficult to remove by standard chromatography.[13][14]
Effective Workup and Purification Protocols:
Non-Aqueous Workup: A highly effective method to avoid aqueous extraction is the use of an ion-exchange resin.[4][5]
Procedure: Upon reaction completion, add a sulfonic acid resin (e.g., DOWEX 50WX8) and powdered calcium carbonate to the reaction mixture.[4][15] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate reacts with the fluoride to form insoluble calcium fluoride. The solids can then be removed by filtration, and the filtrate concentrated. This method is particularly advantageous for polar, water-soluble products.[4][5]
Modified Aqueous Workup: If you must perform an aqueous workup:
Procedure: Dilute the reaction mixture with a larger volume of a less polar organic solvent like ethyl acetate or dichloromethane. Wash with a saturated aqueous solution of ammonium chloride (NH4Cl), followed by brine.[13][16] The NH4Cl wash can help to remove some of the tetrabutylammonium salts. Multiple extractions may be necessary.
Chromatography Tips: If tetrabutylammonium salts are co-eluting with your product:
Solvent System: Sometimes, switching to a different solvent system for your column chromatography can improve separation.
Silica Gel Plug: Before loading onto a column, you can pass the crude material through a short plug of silica gel, eluting with your column solvent. This can sometimes retain a significant portion of the baseline impurities.
Section 2: Frequently Asked Questions (FAQs)
What is the mechanism of TBAF deprotection?
The deprotection is a nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate. The driving force of the reaction is the formation of the exceptionally strong silicon-fluoride (Si-F) bond. The intermediate then collapses, breaking the silicon-oxygen (Si-O) bond to release an alkoxide, which is subsequently protonated during workup to yield the alcohol.[6][17][18][19]
Which solvent is best for this deprotection?
Tetrahydrofuran (THF) is the most commonly used and generally the best solvent for TBAF-mediated deprotections.[2][6] It readily dissolves both the silyl-protected substrate and the TBAF reagent.
Is the cyclopropyl group stable under these conditions?
Yes, the cyclopropyl group is generally very stable under standard TBAF deprotection conditions. Cyclopropyl groups are known for their remarkable stability due to the unique bonding nature which has some characteristics of a double bond.[20][21] They are not susceptible to cleavage by the mild basicity of TBAF.
Can I use other fluoride sources?
Absolutely. While TBAF is the most common, other reagents can be used and may offer advantages in specific cases.
HF-Pyridine: Less basic than TBAF, good for base-sensitive substrates.[11] Requires cautious handling.
Ammonium Fluoride (NH4F): A milder, nearly neutral fluoride source, often used in methanol. The workup is often simpler as the byproducts are more easily removed.[13]
Cesium Fluoride (CsF): Can be used, sometimes catalytically, in solvents like DMF or a DMSO-MeOH mixture.[22]
Section 3: Experimental Protocols & Data
Baseline Protocol for TBAF Deprotection
This protocol is a general starting point and may require optimization based on the specific silyl ether and substrate.
Setup: Dissolve the silyl-protected (5-Cyclopropylpyridin-2-yl)methanol (1.0 equiv.) in anhydrous THF (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise to the stirred solution at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
Workup (Ion-Exchange Method):
Add DOWEX 50WX8-400 resin (approx. 3g per mmol of TBAF) and powdered CaCO3 (approx. 1g per mmol of TBAF) to the reaction mixture.[4]
Stir the suspension vigorously for 1 hour at room temperature.
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Optimization Parameters Summary
Parameter
Standard Condition
Optimization Strategy for Sluggish Reactions
Optimization Strategy for Side Reactions
TBAF (equiv.)
1.1 - 1.5
Increase to 2.0 - 3.0
Use stoichiometric amounts (1.1 equiv.)
Temperature
Room Temperature
Warm to 40-50 °C
Cool to 0 °C
Solvent
THF
-
-
Additives
None
-
Add Acetic Acid (1.0 equiv. per equiv. of TBAF)
Workup
Aqueous Extraction
Non-Aqueous (Ion-Exchange Resin)
Non-Aqueous (Ion-Exchange Resin)
Section 4: Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for TBAF deprotection.
References
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726. [Link]
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 723-726. [Link]
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 723–726. [Link]
OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. [Link]
Smith, A. B., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 130-145. [Link]
Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
Reddy, P. V., et al. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 68(14), 5428-5430. [Link]
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. ResearchGate. [Link]
Sridhar, M., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(4), 1524–1527. [Link]
Royal Society of Chemistry. (n.d.). NaH mediated chemoselective deprotection of aryl silyl ethers. RSC Advances. [Link]
ResearchGate. (2021). Deprotection of silyl ether by TBAF. ResearchGate. [Link]
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
Fiveable. (2025). TBAF: Organic Chemistry Study Guide. Fiveable. [Link]
preventing oxidation and degradation of (5-Cyclopropylpyridin-2-yl)methanol during storage
Welcome to the technical support guide for (5-Cyclopropylpyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (5-Cyclopropylpyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation and degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your material.
Section 1: Understanding the Instability of (5-Cyclopropylpyridin-2-yl)methanol
(5-Cyclopropylpyridin-2-yl)methanol is a molecule of interest in pharmaceutical research. However, its chemical structure, which features a pyridine ring and a primary alcohol, makes it susceptible to degradation, primarily through oxidation. The pyridine moiety can influence the reactivity of the alcohol, and both functional groups can be sensitive to environmental factors.
FAQ 1: What are the primary degradation pathways for (5-Cyclopropylpyridin-2-yl)methanol?
The primary degradation pathway for (5-Cyclopropylpyridin-2-yl)methanol is the oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. The pyridine ring itself is generally stable but can be susceptible to photodegradation.[1] The presence of atmospheric oxygen, light, and trace metal impurities can catalyze these degradation processes.
dot
graph TD;
A["(5-Cyclopropylpyridin-2-yl)methanol"] -- "Oxidation (O2, light, metal ions)" --> B["(5-Cyclopropylpyridin-2-yl)formaldehyde"];
B -- "Further Oxidation" --> C["5-Cyclopropylpicolinic acid"];
A -- "Photodegradation" --> D["Ring-opened byproducts"];
Fig. 1: Primary degradation pathways for (5-Cyclopropylpyridin-2-yl)methanol.
FAQ 2: What are the visible signs of degradation?
Degradation of (5-Cyclopropylpyridin-2-yl)methanol may manifest as a change in physical appearance. A noticeable color change, often from a colorless or pale-yellow solid/liquid to a darker yellow or brown hue, can indicate the formation of oxidized impurities.[2] The presence of new or larger peaks in analytical chromatograms (e.g., HPLC, GC) is a definitive sign of degradation.
Section 2: Optimal Storage and Handling Protocols
To maintain the purity and stability of (5-Cyclopropylpyridin-2-yl)methanol, it is crucial to adhere to strict storage and handling protocols. The following recommendations are based on best practices for air- and light-sensitive compounds.
Minimizes exposure to UV and visible light, which can catalyze degradation.
Container
Tightly sealed, airtight container
Prevents ingress of moisture and oxygen.
FAQ 3: Why is an inert atmosphere so critical?
An inert atmosphere is essential because (5-Cyclopropylpyridin-2-yl)methanol, like many alcohols, is susceptible to oxidation by atmospheric oxygen.[8] This oxidation process can be accelerated by light and trace metal contaminants. Storing the compound under an inert gas such as argon or nitrogen displaces oxygen and significantly slows down this degradation pathway.[5][6]
Experimental Protocol: Inert Gas Blanketing
This protocol describes how to create an inert atmosphere in a storage vial using a simple gas-manifold system.
Materials:
Vial containing (5-Cyclopropylpyridin-2-yl)methanol with a septum-lined cap
Source of high-purity inert gas (Argon or Nitrogen)
Gas manifold with at least two outlets
Needles and tubing
Mineral oil bubbler
Procedure:
System Purge: Ensure the gas manifold and tubing are purged with inert gas. This is typically done by allowing the gas to flow through the system and out through a bubbler for several minutes.
Vial Purge: Puncture the septum of the vial with two needles. One needle should be connected to the inert gas source, and the other should serve as a vent, ideally submerged in a mineral oil bubbler to prevent backflow of air.[9]
Gas Flow: Gently flow the inert gas into the vial for 5-10 minutes to displace the air. A slow, steady flow is sufficient.
Seal: While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle. This ensures a positive pressure of inert gas inside the vial.
Storage: Store the sealed vial under the recommended conditions (2-8°C, protected from light).
dot
graph TD;
A["Start"] --> B{"Connect vial to inert gas line and vent"};
B --> C["Flow inert gas for 5-10 min"];
C --> D{"Remove vent needle"};
D --> E{"Remove gas inlet needle"};
E --> F["Store vial at 2-8°C, protected from light"];
F --> G["End"];
subgraph "Inert Gas Blanketing Workflow"
A;B;C;D;E;F;G;
end
Fig. 2: Workflow for inert gas blanketing of a sample vial.
Section 3: Troubleshooting Degradation Issues
Even with the best practices, degradation can sometimes occur. This section provides a guide to troubleshooting common issues.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Discoloration of solid/solution
Oxidation or photodegradation.
1. Verify storage conditions (temperature, light exposure, inert atmosphere).2. If degradation is suspected, confirm purity using an analytical technique (e.g., HPLC, GC-MS).3. If confirmed, use a fresh, unopened container of the compound.
Appearance of new peaks in HPLC/GC
Chemical degradation.
1. Identify the degradation products if possible using mass spectrometry.2. Review the handling procedure for potential exposure to air or light.3. Consider purifying the material if a fresh lot is unavailable.
Inconsistent experimental results
Degradation of the starting material.
1. Always check the purity of the compound before use, especially if it has been stored for an extended period.2. Aliquot the material upon receipt to minimize repeated handling of the bulk container.
FAQ 4: Can I use antioxidants to prevent degradation?
While antioxidants are used to prevent oxidation in many systems, their use with (5-Cyclopropylpyridin-2-yl)methanol for synthetic or pharmaceutical applications is generally not recommended without thorough investigation.[10][[“]] Antioxidants would introduce an additional substance that could interfere with downstream reactions or applications and would need to be removed. The primary and most effective method for preventing oxidation is the strict exclusion of oxygen through proper inert atmosphere techniques.[5][6]
Section 4: Analytical Methods for Purity Assessment
Regularly assessing the purity of (5-Cyclopropylpyridin-2-yl)methanol is crucial to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of (5-Cyclopropylpyridin-2-yl)methanol. Method optimization may be required based on the specific instrument and degradation products.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for the compound).
Injection Volume: 10 µL.
Procedure:
Sample Preparation: Prepare a stock solution of (5-Cyclopropylpyridin-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
Analysis: Inject the prepared sample onto the HPLC system.
Data Interpretation: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. The presence of additional peaks indicates impurities or degradation products. The peak area percentage can be used to estimate the purity.
References
Air-free technique. In: Wikipedia. Accessed March 26, 2026. [Link]
Fiore, M. Alcohol-Induced Oxidative Stress in Health and Disease and the Role of Antioxidants. MDPI. Accessed March 26, 2026. [Link]
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Published September 15, 2015. [Link]
Hints for Handling Air-Sensitive Materials. Fauske & Associates. Published October 28, 2020. [Link]
ANALYTICAL METHODS. Toxicological Profile for Pyridine. NCBI Bookshelf. Accessed March 26, 2026. [Link]
Cederbaum, A. I. Alcohol, Oxidative Stress, and Free Radical Damage. PMC - NIH. Published 2012. [Link]
PYRIDINE FOR SYNTHESIS. Loba Chemie. Accessed March 26, 2026. [Link]
S. S. Z. et al. Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. PMC - NIH. Published 2021. [Link]
Can antioxidants reduce oxidative stress in alcohol-induced hangovers?. Consensus. Accessed March 26, 2026. [Link]
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Published January 16, 2026. [Link]
Astaxanthin inhibits alcohol-induced inflammation and oxidative stress in macrophages in a sirtuin 1-dependent manner. PubMed. Published November 15, 2020. [Link]
Current Trends in Forced Degradation Studies. Scribd. Published June 15, 2012. [Link]
Storage of pyridine?. Sciencemadness Discussion Board. Published April 10, 2008. [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Accessed March 26, 2026. [Link]
Degradation of Pyridines in the Environment. ResearchGate. Accessed March 26, 2026. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Published January 17, 2013. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Published April 15, 2020. [Link]
In silico studies of the mechanism of methanol oxidation by quinoprotein methanol dehydrogenase. PubMed. Published July 9, 2003. [Link]
Methanol degradation mechanisms and permeability phenomena in novolac epoxy and polyurethane coatings. DTU Research Database. Accessed March 26, 2026. [Link]
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. Published February 2, 2018. [Link]
Role of High-Spin Species and Pendant Amines in Electrocatalytic Alcohol Oxidation by a Nickel. OSTI.GOV. Accessed March 26, 2026. [Link]
New Insights into the Electrocatalytic Mechanism of Methanol Oxidation on Amorphous Ni-B-Co Nanoparticles in Alkaline Media. MDPI. Published September 5, 2019. [Link]
Catalysis of Methanol Oxidation on Bimetallic Ir/Pt(poly) Electrodes. ResearchGate. Accessed March 26, 2026. [Link]
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. MDPI. Published March 3, 2023. [Link]
Theoretical Insights into Methanol Electro-Oxidation on NiPd Nanoelectrocatalysts: Investigating the Carbonate–Palladium Oxide Pathway and the Role of Water and OH Adsorption. MDPI. Published January 22, 2025. [Link]
On the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors. PubMed. Published September 1, 1989. [Link]
Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. Published January 12, 2012. [Link]
reducing side reactions in (5-Cyclopropylpyridin-2-yl)methanol etherification
Technical Support Center: Troubleshooting (5-Cyclopropylpyridin-2-yl)methanol Etherification Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting (5-Cyclopropylpyridin-2-yl)methanol Etherification
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselective challenges of functionalizing ambident heterocycles. Etherifying (5-cyclopropylpyridin-2-yl)methanol presents a unique trifecta of challenges:
Ambident Nucleophilicity : Competition between the primary hydroxyl group (O-alkylation) and the pyridine nitrogen (N-alkylation).
Base-Induced Elimination : The risk of E2 elimination when using standard alkyl halides.
Ring Sensitivity : The cyclopropyl group's susceptibility to acid-catalyzed ring opening.
This guide provides field-proven, causality-driven solutions to ensure high-yielding, regioselective O-alkylation.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant N-alkylation (pyridinium salt formation) instead of the desired O-alkyl ether?Causality : This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory[1]. The pyridine nitrogen features a lone pair in an
sp2
orbital, making it a "soft" neutral nucleophile. Conversely, the deprotonated hydroxyl group is a "hard" nucleophile. If you use a soft electrophile (like an alkyl iodide) or fail to fully deprotonate the alcohol, the soft nitrogen will outcompete the oxygen, leading to N-alkylation[2].
Solution : Shift the mechanistic pathway by hardening the electrophile. Switch your alkylating agent from an iodide to a tosylate or triflate. Alternatively, employ Silver(I) oxide (
Ag2O
).
Ag2O
acts as a halide scavenger, pulling the halogen off the alkylating agent to generate a hard, highly polarized electrophile that strictly prefers the hard alkoxide oxygen[3].
Q2: I am using NaH and a secondary alkyl bromide, but my yield is poor and I'm observing alkene byproducts. How do I prevent this?Causality : Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) convert the alcohol into a highly basic alkoxide. When paired with sterically hindered secondary alkyl halides, the basicity of the alkoxide outpaces its nucleophilicity. This drives an E2 elimination pathway, converting your alkyl halide into an alkene rather than the target ether[4].
Solution : To avoid basic conditions entirely, switch to a Mitsunobu reaction if your coupling partner is an acidic phenol. The Mitsunobu protocol uses triphenylphosphine and DIAD to activate the alcohol, favoring O-alkylation without the need for harsh bases or alkyl halides[1].
Q3: My LC-MS shows a mass consistent with the product, but the NMR indicates the cyclopropyl ring has opened. What is causing this degradation?Causality : The cyclopropyl ring consists of "bent bonds" with unusually high p-character, making it highly susceptible to electrophilic attack and ring-opening under acidic conditions. If your etherification protocol relies on acidic catalysis (e.g., Lewis acids or unneutralized HCl generated during the reaction), the ring will degrade.
Solution : Strictly maintain neutral to mildly basic conditions throughout the reaction and workup. If using reagents that generate acid byproducts, ensure an adequate stoichiometric excess of a non-nucleophilic base (like
K2CO3
or DIPEA) is present.
Section 2: Mechanistic & Workflow Visualizations
Mechanistic divergence of O- vs N-alkylation based on HSAB theory.
Troubleshooting workflow for resolving common etherification side reactions.
Section 3: Quantitative Data Summary
The following table summarizes the expected chemoselectivity based on reagent selection, derived from established ambident nucleophile behavior[1][2].
Base / Catalyst
Electrophile Type
Solvent
Dominant Pathway
Typical O:N Ratio
Primary Side Reaction
None (Neutral)
Alkyl Iodide (Soft)
Toluene
N-Alkylation
< 1:10
Pyridinium Salt
NaH
Alkyl Iodide (Soft)
DMF
Mixed
2:1 to 5:1
N-Alkylation
NaH
Alkyl Tosylate (Hard)
THF
O-Alkylation
> 10:1
E2 Elimination (if 2° R-OTs)
Ag2O
Alkyl Bromide/Iodide
DCM/Hexane
O-Alkylation
> 20:1
None (Highly selective)
PPh3
/ DIAD
Phenol (Mitsunobu)
THF
O-Alkylation
> 50:1
Hydrazodicarboxylate adducts
Section 4: Experimental Protocols
Protocol A: Silver(I) Oxide-Mediated O-Alkylation (Williamson Variant)
Rationale: This protocol uses
Ag2O
to avoid strong bases, protecting the cyclopropyl ring while forcing O-alkylation via electrophile hardening[3].
Preparation : Flame-dry a round-bottom flask under inert argon. Add (5-cyclopropylpyridin-2-yl)methanol (1.0 equiv) and Silver(I) oxide (
Ag2O
, 1.5 equiv).
Solvent Addition : Suspend the mixture in anhydrous Dichloromethane (DCM) to reach a 0.2 M concentration.
Electrophile Addition : Add the alkyl halide (1.2 equiv) dropwise at room temperature. Note: Exclude light by wrapping the flask in aluminum foil, as silver salts are photosensitive.
Reaction Monitoring (Self-Validation) : Stir at room temperature for 12-24 hours. Monitor via TLC (Hexanes:EtOAc). The O-alkylated product will elute significantly faster (higher
Rf
) than any N-alkylated pyridinium salts, which will remain stuck at the baseline.
Workup : Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the filter cake with excess DCM.
Purification : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Mitsunobu Etherification (For Aryl Ethers)
Rationale: Ideal for coupling the pyridyl carbinol with phenols without risking E2 elimination or N-alkylation[1].
Preparation : In a dry flask under nitrogen, dissolve (5-cyclopropylpyridin-2-yl)methanol (1.0 equiv), the target phenol (1.1 equiv), and Triphenylphosphine (
PPh3
, 1.2 equiv) in anhydrous THF (0.1 M).
Activation : Cool the mixture to 0 °C using an ice bath.
Coupling : Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate, ensuring the alcohol is properly activated.
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 4 hours. LC-MS should show the complete disappearance of the starting mass and the appearance of the product mass, alongside the triphenylphosphine oxide (TPPO) byproduct.
Workup & Purification : Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous
Na2SO4
. Concentrate and purify via column chromatography.
Technical Support Center: Optimizing (5-Cyclopropylpyridin-2-yl)methanol Coupling Workflows
Welcome to the Technical Support Center for (5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7). This specialized building block presents unique challenges during synthesis and downstream functionalization due to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (5-Cyclopropylpyridin-2-yl)methanol (CAS RN: 1301168-21-7). This specialized building block presents unique challenges during synthesis and downstream functionalization due to the basicity of the pyridine ring, the steric and electronic profile of the primary carbinol, and the thermal sensitivity of the cyclopropyl group.
This guide is structured to troubleshoot the two most critical "coupling" workflows involving this molecule:
Forward Coupling: Utilizing the primary alcohol in O-alkylation/Mitsunobu etherification.
Reverse Synthesis: Constructing the precursor via Suzuki-Miyaura cross-coupling.
When coupling the primary alcohol of (5-Cyclopropylpyridin-2-yl)methanol with a phenol or acidic nucleophile, the Mitsunobu reaction is the industry standard. However, researchers frequently encounter stalled reactions or unwanted N-alkylation.
FAQ: Why does my Mitsunobu coupling stall or yield N-alkylated side products?
The Causality: The Mitsunobu reaction relies on the formation of a highly reactive betaine intermediate between triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). If the temperature is too high during the initial mixing, this betaine rapidly degrades before the primary alcohol of (5-Cyclopropylpyridin-2-yl)methanol can attack to form the key alkoxyphosphonium ion. Furthermore, the basic pyridine nitrogen can act as a competing nucleophile if the target nucleophile is not sufficiently acidic (pKa > 11), leading to N-alkylation or catalyst poisoning.
FAQ: How do I optimize temperature and time for this specific Mitsunobu reaction?
The Causality: Temperature must be strictly staged. Initial reagent combination must occur at 0 °C to stabilize the exothermic formation of the betaine intermediate. Once the alcohol is added, the reaction must be warmed to room temperature (25 °C) . Keeping the reaction at 0 °C for the entire duration kinetically hinders the final S_N2 displacement step, resulting in incomplete conversion. Research on structurally similar pyridin-2-yl methanols confirms that a 16–48 hour reaction time at room temperature following a 0 °C addition is optimal for maximizing ether yields[1].
This protocol includes built-in visual and analytical checkpoints to validate success at each step.
Preparation: Dissolve the target phenol/nucleophile (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask strictly to 0 °C using an ice bath.
Betaine Formation: Add DIAD (1.5 eq) dropwise over 10 minutes.
Validation Check: The solution should transition to a pale yellow color, indicating the successful formation of the active betaine intermediate.
Alcohol Addition: Add (5-Cyclopropylpyridin-2-yl)methanol (1.2 eq) dropwise. Stir at 0 °C for exactly 15 minutes to allow the alkoxyphosphonium ion to form without thermal degradation.
S_N2 Displacement: Remove the ice bath and allow the reaction to warm naturally to 25 °C .
Validation Check: Sample the reaction at the 2-hour mark for LC-MS. You should observe the depletion of the alkoxyphosphonium mass and the emergence of the product mass.
Completion: Stir for 16–24 hours at 25 °C until LC-MS indicates complete consumption of the starting materials[2].
If you are synthesizing (5-Cyclopropylpyridin-2-yl)methanol from a halogenated precursor (e.g., (5-bromopyridin-2-yl)methanol) and cyclopropylboronic acid, time and temperature control are paramount to prevent reagent degradation.
FAQ: Why do I get low yields and incomplete conversion with cyclopropylboronic acid?
The Causality: Cyclopropylboronic acid is highly susceptible to protodeboronation (cleavage of the carbon-boron bond by water) in basic, aqueous environments at elevated temperatures. Prolonged heating (>100 °C for >4 hours) significantly reduces the effective concentration of the boronic acid, starving the catalytic cycle and leaving unreacted bromopyridine.
FAQ: What is the optimal time-temperature profile for cyclopropyl Suzuki couplings?
The Causality: To outcompete the protodeboronation side reaction, you must accelerate the transmetalation step. Using a highly active palladium catalyst system (such as Pd(OAc)₂ with the electron-rich, bulky SPhos ligand) allows the cross-coupling to reach completion at a moderate 90 °C within a highly compressed timeframe of 1 to 2 hours [3].
Preparation: Combine (5-bromopyridin-2-yl)methanol (1.0 eq), cyclopropylboronic acid (1.3 eq), and anhydrous K₃PO₄ (2.0 eq) in a Toluene/H₂O mixture (10:1 ratio).
Degassing: Bubble argon through the solution for 30 minutes. This is critical to prevent oxidative homocoupling of the boronic acid.
Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).
Validation Check: Upon heating, the mixture should transition to a characteristic active catalyst color (often deep yellow or orange).
Thermal Optimization: Heat the reaction strictly to 90 °C .
Validation Check: Sample the reaction at 1 hour for GC-MS/LC-MS. The reaction must be halted and cooled to room temperature within 2 hours to prevent the degradation of any remaining cyclopropylboronic acid and subsequent product decomposition[3].
Quantitative Data Summary
The following table summarizes the optimized thermodynamic and kinetic parameters required for successful coupling workflows involving this building block.
Reaction Type
Target Intermediate
Optimal Temperature Profile
Optimal Time
Critical Quality Attribute (CQA)
Mitsunobu Etherification
Alkoxyphosphonium Ion
0 °C (Addition) → 25 °C (Reaction)
15 min (0 °C) + 16–24 h (25 °C)
Betaine stability; Prevention of N-alkylation
Suzuki-Miyaura Synthesis
Palladium Transmetalation Complex
90 °C (Isothermal heating)
1–2 hours
Minimization of cyclopropyl protodeboronation
Troubleshooting Workflow Visualization
Figure 1: Troubleshooting workflow for (5-Cyclopropylpyridin-2-yl)methanol coupling reactions.
References
Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization
Source: MDPI (Molecules)
URL: [Link]
Title: Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Minimal Structural Variation of GPR84 Full Agonist Causes Functional Switch to Inverse Agonism
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
handling moisture sensitivity of (5-Cyclopropylpyridin-2-yl)methanol during synthesis
Welcome to the technical support center for the synthesis and handling of (5-Cyclopropylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and handling of (5-Cyclopropylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this compound and its precursors. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can significantly improve reaction outcomes, product yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of (5-Cyclopropylpyridin-2-yl)methanol, with a focus on moisture-sensitive steps.
Q1: Why are anhydrous conditions so critical for many pyridine synthesis reactions?
A: Anhydrous (water-free) conditions are essential because many reagents used in pyridine synthesis, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride), and certain catalysts, are highly reactive with water. The presence of even trace amounts of moisture can lead to several problems:
Reagent Quenching: Water can protonate and deactivate these powerful reagents, effectively stopping your desired reaction.[1]
Side Reactions: Moisture can promote the hydrolysis of starting materials or intermediates, leading to the formation of unwanted byproducts and complicating purification.[1]
Reduced Yields and Purity: Both reagent quenching and side reactions will inevitably lower the yield and purity of your final product.[1]
Catalyst Inhibition: Certain catalysts, particularly those used in cyclization reactions, can be deactivated by water.[1]
Q2: I'm observing a low yield in the reduction of a carbonyl precursor to (5-Cyclopropylpyridin-2-yl)methanol. What are the likely causes related to moisture?
A: Low yields in the reduction step are frequently linked to moisture. Hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) react with water. This reaction not only consumes the reducing agent but can also introduce unwanted basic conditions if hydroxides are formed. Key areas to troubleshoot include:
Inadequately Dried Solvent: Ensure your reaction solvent is rigorously dried. For instance, tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone.
Moisture in Starting Material: Your carbonyl precursor may have absorbed atmospheric moisture. Drying it in a vacuum oven before use is recommended.
Atmospheric Moisture: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent moisture from the air from entering the reaction vessel.[2][3][4]
Q3: My final (5-Cyclopropylpyridin-2-yl)methanol product appears to be degrading upon storage. Could this be related to moisture?
A: Yes, pyridinemethanols can be hygroscopic, meaning they readily absorb moisture from the air. This absorbed water can potentially lead to degradation over time, especially if acidic or basic impurities are present. For long-term storage, it is best to keep the compound in a desiccator over a drying agent or in a sealed vial under an inert atmosphere. Storing at low temperatures (e.g., 2-8°C or -20°C) can also help to slow down potential degradation pathways.[5]
Section 2: Troubleshooting Guide for Synthesis
This section provides a structured approach to identifying and solving common problems encountered during the synthesis of (5-Cyclopropylpyridin-2-yl)methanol, with a specific emphasis on moisture-related issues.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no product formation in a Grignard or organolithium reaction with a pyridine precursor.
1. Wet glassware: Adsorbed water on the glass surface will quench the organometallic reagent. 2. Moisture in solvent or reagents: Even "anhydrous" solvents from commercial suppliers can contain trace moisture. 3. Atmospheric moisture: A leak in your inert atmosphere setup.
1. Glassware preparation: Oven-dry all glassware at >125°C overnight or flame-dry under vacuum immediately before use.[3][6] Cool under a stream of inert gas. 2. Solvent/Reagent preparation: Use freshly distilled solvents from appropriate drying agents. Ensure solid reagents are dried in a vacuum oven. 3. System integrity: Use a well-maintained Schlenk line or glovebox.[2][4] Ensure all joints are properly sealed and use a positive pressure of inert gas.
Formation of significant byproducts during the reduction step.
1. Reaction with water: As mentioned, water consumes the reducing agent and can alter the reaction pH. 2. Reaction temperature too high: Can lead to over-reduction or side reactions.
1. Strict anhydrous conditions: Follow all the recommendations for drying glassware, solvents, and reagents, and use an inert atmosphere. 2. Temperature control: Perform the reduction at the recommended temperature, often starting at 0°C or below and allowing it to slowly warm to room temperature.
Difficult purification of the final product.
1. Formation of hydrated byproducts: Moisture-induced side reactions can create impurities with similar polarity to the desired product. 2. Product is an oil or difficult to crystallize: The presence of water can sometimes inhibit crystallization.
1. Acid-base extraction: The basicity of the pyridine nitrogen can be used for selective extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid. The protonated product will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted.[7] 2. Azeotropic removal of water: Before attempting crystallization, dissolve the crude product in a solvent like toluene and remove the solvent under reduced pressure. This can help to azeotropically remove residual water.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for critical procedures where moisture control is paramount.
Protocol 1: General Setup for Anhydrous Reactions
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Glassware Preparation:
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at 125°C for at least 4 hours, or preferably overnight.[3][6]
Assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen.
Flame-dry the assembled apparatus under vacuum, being careful to heat evenly. Allow the glassware to cool to room temperature under a constant flow of inert gas.
Solvent and Reagent Preparation:
Use freshly distilled anhydrous solvents. For example, distill THF from sodium/benzophenone.
Ensure liquid reagents are anhydrous. If necessary, distill them from a suitable drying agent.
Dry solid reagents in a vacuum oven at an appropriate temperature.
Reaction Execution:
Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[6]
Add liquid reagents via a gas-tight syringe through a rubber septum.[4]
Add solid reagents under a counter-flow of inert gas or in a glovebox.
Caption: Proactive and reactive strategies for moisture control.
Section 4: References
BenchChem. (n.d.). Side-reaction products in the synthesis of substituted pyridinylmethanols. Retrieved from
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
Wikipedia. (n.d.). Air-free technique. Retrieved from
Journal of Chemical Education. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Retrieved from
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from
ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? Retrieved from
BenchChem. (n.d.). Purification challenges of (5-Phenylpyridin-3-yl)methanol from reaction byproducts. Retrieved from
BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from
MedChemExpress. (n.d.). 2-Pyridinemethanol. Retrieved from
SGT Life Sciences. (n.d.). 2-Pyridine Methanol Exporters Suppliers & Manufacturers. Retrieved from
Sigma-Aldrich. (n.d.). 2-Pyridinemethanol 98 586-98-1. Retrieved from
A Comparative Guide to HPLC Method Validation for (5-Cyclopropylpyridin-2-yl)methanol Purity Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule lik...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like (5-Cyclopropylpyridin-2-yl)methanol, a robust and validated analytical method to determine its purity is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity analysis against other potential analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Criticality of Purity for (5-Cyclopropylpyridin-2-yl)methanol
(5-Cyclopropylpyridin-2-yl)methanol serves as a key building block in the synthesis of various pharmaceutical agents. Impurities, which can arise from starting materials, by-products, or degradation, can have significant impacts on the final drug product's safety and efficacy. Therefore, a highly specific and sensitive analytical method is required to ensure the quality of this intermediate.
The Workhorse of Purity Analysis: A Validated HPLC Method
Reverse-phase HPLC is the predominant technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[1] This guide details the validation of a specific HPLC method for (5-Cyclopropylpyridin-2-yl)methanol, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
Experimental Workflow for HPLC Method Validation
The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] The following diagram illustrates the key stages of our HPLC method validation.
Caption: A typical workflow for HPLC method validation, from development to comprehensive parameter testing.
Detailed HPLC Method and Validation Protocol
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate: 1.0 mL/min
Detection: UV at 270 nm
Column Temperature: 30°C
Injection Volume: 10 µL
Validation Parameters and Experimental Data:
The following table summarizes the results of the method validation, demonstrating its suitability for the intended purpose.
Validation Parameter
Acceptance Criteria
Experimental Results
Conclusion
Specificity
The method must be able to unequivocally assess the analyte in the presence of impurities and degradants.[4][5]
The main peak was well-resolved from all degradation products and a placebo blank. Peak purity analysis confirmed no co-eluting peaks.
Pass
Linearity
Correlation coefficient (r²) ≥ 0.999 over the specified range.[6]
99.5% to 101.2% recovery for spiked samples at three concentration levels.
Pass
Precision
- Repeatability (n=6)
RSD ≤ 2.0%
RSD = 0.5%
Pass
- Intermediate Precision
RSD ≤ 2.0%
RSD = 1.2% (different day, different analyst)
Pass
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3:1
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≥ 10:1
0.15 µg/mL
Pass
Robustness
No significant impact on results from small, deliberate variations in method parameters.[8][9]
System suitability parameters remained within acceptance criteria with variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Pass
Causality Behind Experimental Choices
The choice of a C18 column was based on the non-polar nature of the cyclopropyl and pyridine moieties, providing good retention and resolution. The use of a formic acid modifier in the mobile phase ensures good peak shape by suppressing the ionization of the pyridine nitrogen. Gradient elution was necessary to achieve a reasonable run time while ensuring the elution of any potential late-eluting impurities. The detection wavelength of 270 nm was selected based on the UV spectrum of (5-Cyclopropylpyridin-2-yl)methanol, providing optimal sensitivity.
Forced Degradation Studies: A True Test of Specificity
To ensure the method is stability-indicating, forced degradation studies were performed.[10][11][12] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.[13]
Caption: Workflow for forced degradation studies to establish the stability-indicating nature of the HPLC method.
The pyridine ring and the methanol group are potential sites for degradation.[14][15] Under acidic and basic conditions, minimal degradation was observed, indicating the compound's relative stability to hydrolysis. Oxidative stress with hydrogen peroxide led to the formation of a major degradation product, likely the corresponding N-oxide or carboxylic acid.[14] Thermal and photolytic stress also produced minor degradants. The developed HPLC method successfully separated the main peak from all generated degradation products, confirming its specificity and stability-indicating nature.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques could be considered for purity analysis.
Technique
Principle
Advantages for (5-Cyclopropylpyridin-2-yl)methanol
Disadvantages
Ultra-Performance Liquid Chromatography (UPLC)
Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[16][17]
Faster analysis times, improved resolution, and higher sensitivity.[16][18][19]
Higher initial instrument cost and potentially more demanding sample preparation.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase followed by mass-based detection.
High sensitivity and specificity for volatile impurities.
(5-Cyclopropylpyridin-2-yl)methanol is non-volatile and would require derivatization, adding complexity and potential for side reactions.[20][21][22]
Spectrophotometry (UV-Vis)
Measures the absorption of light by the analyte.
Simple, rapid, and cost-effective for quantitative analysis.[23]
Lacks specificity; cannot separate the main compound from impurities with similar chromophores.[23]
For routine quality control, the validated HPLC method provides the optimal balance of performance, cost, and robustness. UPLC would be a viable alternative if higher throughput or sensitivity is required.[19][24] GC-MS and spectrophotometry are generally not suitable as primary methods for purity determination of this compound due to its non-volatile nature and the need for high specificity.
Conclusion: A Self-Validating System for Quality Assurance
The comprehensive validation of this HPLC method demonstrates its suitability for the intended purpose of determining the purity of (5-Cyclopropylpyridin-2-yl)methanol. The method is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating capabilities, providing a reliable tool for quality control throughout the drug development process. By adhering to rigorous scientific principles and regulatory guidelines, we have established a self-validating system that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
Vertex AI Search. (n.d.). Compared with common analyticl HPLC, what is the advantage of UPLC?
Patil, S. T., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC.
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
El-Ghany, M. F. A., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?
GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost.
(2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
Mulay, R. S., & Bachhav, R. S. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD.
Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Wal, P., et al. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. PMC.
Benchchem. (n.d.). preventing degradation of 3-Pyridinemethanol during storage.
ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation.
(2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
Benchchem. (n.d.). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
Journal of Food and Drug Analysis. (n.d.). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch.
(2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
ICH. (n.d.). Quality Guidelines.
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.
EMA. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
LCGC International. (2026, January 14). Method Validation and Robustness.
Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
(2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions.
assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
(2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?
ResearchGate. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
(n.d.). GC/MS Analysis for Identification of Unknown Organics.
EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
(2022, November 8). Analytical method validation: A brief review.
Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
(2024, February 29). What do Limit of Detection and Limit of Quantitation mean? YouTube.
Harris, L. E., et al. (n.d.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. Oxford Academic.
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 | Applied and Environmental Microbiology.
structure-activity relationship (SAR) of (5-Cyclopropylpyridin-2-yl)methanol derivatives
An In-depth Guide to the Structure-Activity Relationship (SAR) of (Pyridin-2-yl)methanol Derivatives as Selective TRPV3 Antagonists Introduction: Targeting TRPV3 for Pain and Inflammation The Transient Receptor Potential...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Structure-Activity Relationship (SAR) of (Pyridin-2-yl)methanol Derivatives as Selective TRPV3 Antagonists
Introduction: Targeting TRPV3 for Pain and Inflammation
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium- and sodium-permeable cation channel, has emerged as a significant therapeutic target.[1][2] Expressed in both neuronal and non-neuronal tissues, including the dorsal root ganglia, spinal cord, and keratinocytes, TRPV3 is implicated in the modulation of pain sensation, inflammation, and various skin disorders.[1][3][4] The development of selective TRPV3 antagonists has been a focal point of research to explore its therapeutic potential, though challenges in identifying potent and selective tool compounds have historically hindered progress.[2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of (Pyridin-2-yl)methanol derivatives, which have demonstrated significant promise as selective TRPV3 antagonists.[1]
The (Pyridin-2-yl)methanol Scaffold: From High-Throughput Screening to a Promising Lead
A high-throughput screening (HTS) campaign led to the identification of a racemic hit from which the more active (S)-enantiomer, compound 5a , was identified as a promising lead.[1] Despite its relatively high lipophilicity (cLogP 3.9), compound 5a exhibited encouraging potency for the human TRPV3 channel (hTRPV3 Kb = 0.08 µM; IC50 = 0.16 µM) and possessed a compact structure with a low molecular weight, making it an attractive starting point for medicinal chemistry optimization.[1]
Systematic Optimization and Structure-Activity Relationship (SAR) Analysis
The subsequent lead optimization program focused on systematically modifying the (Pyridin-2-yl)methanol core to enhance potency, selectivity, and pharmacokinetic properties. The key areas of modification included the pyridine ring, the carbinol stereocenter, and the pendant aromatic and aliphatic moieties.
Modifications of the Pyridine Ring and Carbinol Center
Initial investigations focused on the importance of the pyridine nitrogen and the stereochemistry of the carbinol center. It was determined that the pyridin-2-yl moiety was crucial for activity, and the (S)-configuration of the alcohol was optimal for potent TRPV3 antagonism.
Exploration of the Aromatic and Aliphatic Substituents
A significant effort was dedicated to exploring the impact of various substituents on the aromatic and aliphatic portions of the molecule. The goal was to improve potency and metabolic stability while maintaining favorable physicochemical properties.
The following table summarizes the SAR for key modifications, highlighting the impact on human TRPV3 (hTRPV3) potency.
Compound
R1
R2
R3
hTRPV3 IC50 (µM)
5a (Lead)
H
H
4-F
0.16
Derivative 1
OMe
H
4-F
>10
Derivative 2
H
Me
4-F
0.05
Derivative 3
H
H
4-CF3
0.02
74a (Optimized)
H
Me
4-CF3
0.008
This table presents a selection of representative data to illustrate key SAR trends.
The data reveals several key insights:
Substitution on the Pyridine Ring (R1): The introduction of a methoxy group at the R1 position was detrimental to activity, suggesting steric or electronic intolerance in this region of the binding pocket.
Aliphatic Chain Modification (R2): The addition of a methyl group at the R2 position consistently improved potency, likely by providing a more favorable interaction with a hydrophobic pocket of the receptor.
Pendant Aromatic Ring Substitution (R3): Replacing the 4-fluoro substituent with a more electron-withdrawing trifluoromethyl group led to a significant enhancement in potency.
These systematic modifications culminated in the discovery of compound 74a , which exhibited a remarkable improvement in potency and a favorable overall profile.[1] Compound 74a demonstrated efficacy in preclinical models of neuropathic and central pain, underscoring the successful application of SAR-driven optimization.[1]
Visualizing Key SAR Trends
The following diagram illustrates the key structure-activity relationships for the (Pyridin-2-yl)methanol series of TRPV3 antagonists.
Caption: Key SAR trends for (Pyridin-2-yl)methanol TRPV3 antagonists.
Experimental Protocol: In Vitro Evaluation of TRPV3 Antagonism
The following is a representative protocol for a cell-based calcium influx assay to determine the potency of novel (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists.
Objective: To measure the ability of test compounds to inhibit TRPV3 channel activation.
Materials:
HEK293 cells stably expressing human TRPV3 (hTRPV3)
Test compounds (derivatives of (Pyridin-2-yl)methanol)
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
96-well black-walled, clear-bottom microplates
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for a cell-based TRPV3 antagonist assay.
Step-by-Step Procedure:
Cell Culture and Plating:
a. Culture HEK293 cells stably expressing hTRPV3 in appropriate media.
b. Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
Fluorescent Dye Loading:
a. Prepare a loading buffer containing Fluo-4 AM.
b. Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.
c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
d. Wash the cells with assay buffer to remove excess dye.
Compound Addition:
a. Prepare serial dilutions of the test compounds in the assay buffer.
b. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
Agonist Stimulation and Signal Detection:
a. Prepare a solution of the TRPV3 agonist (e.g., 2-APB) in the assay buffer.
b. Place the microplate in a fluorescence plate reader.
c. Use an automated dispenser to add the agonist to all wells simultaneously while initiating fluorescence reading.
d. Record the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time.
Data Analysis:
a. Determine the peak fluorescence response for each well.
b. Calculate the percentage of inhibition for each concentration of the test compound relative to the response in the absence of the compound.
c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The systematic, SAR-driven optimization of the (Pyridin-2-yl)methanol scaffold has successfully yielded a series of potent and selective TRPV3 antagonists. The journey from a high-throughput screening hit to a preclinical candidate demonstrates the power of medicinal chemistry in refining the pharmacological properties of a lead compound. The insights gained from this SAR study, particularly the importance of the (S)-carbinol stereocenter, the substitution pattern on the pendant aromatic ring, and the introduction of an aliphatic methyl group, provide a valuable roadmap for the future design of novel TRPV3 modulators for the treatment of pain, inflammatory conditions, and skin disorders.
References
BenchChem. (2025). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. BenchChem.
Dvorak, C. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4792-4809.
American Chemical Society. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
BenchChem. (2025).
National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem.
ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
BenchChem. (2025). (5-Phenylpyridin-3-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem.
MDPI. (2024).
BenchChem. (n.d.).
IntechOpen. (2024).
ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
PMC. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
MDPI. (2021).
Medwin Publishers. (2021).
PMC. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
A Guide to the ¹H and ¹³C NMR Spectral Characterization of (5-Cyclopropylpyridin-2-yl)methanol: A Comparative Analysis
Introduction: Elucidating the Structure of a Novel Pyridine Derivative (5-Cyclopropylpyridin-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Elucidating the Structure of a Novel Pyridine Derivative
(5-Cyclopropylpyridin-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by its constituent pyridine, cyclopropyl, and methanol functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel molecules. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of (5-Cyclopropylpyridin-2-yl)methanol, offering a comparative analysis with structurally related compounds to aid researchers in its identification and characterization.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for the analysis of (5-Cyclopropylpyridin-2-yl)methanol.
Sample Preparation:
Weighing: Accurately weigh approximately 5-10 mg of the solid (5-Cyclopropylpyridin-2-yl)methanol or measure 10-20 µL if it is a liquid.
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group. CDCl₃ is a common choice for general organic compounds.
Internal Standard: The deuterated solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, to provide a reference point (0.00 ppm) for the chemical shift scale.
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment is typically sufficient.
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.
Acquisition Time: Typically around 1-2 seconds.
Relaxation Delay: A 2-second delay is recommended.
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
The following diagram illustrates the general workflow for acquiring and analyzing the NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H and ¹³C NMR Spectral Data for (5-Cyclopropylpyridin-2-yl)methanol
Table 1: Predicted ¹H NMR Data for (5-Cyclopropylpyridin-2-yl)methanol in CDCl₃
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-6 (Pyridine)
~8.3
d
~2.0
1H
H-4 (Pyridine)
~7.4
dd
~8.0, 2.0
1H
H-3 (Pyridine)
~7.1
d
~8.0
1H
-CH₂OH
~4.7
s
-
2H
-OH
Variable
br s
-
1H
CH (Cyclopropyl)
~1.9
m
-
1H
CH₂ (Cyclopropyl)
~0.9
m
-
2H
CH₂' (Cyclopropyl)
~0.6
m
-
2H
Table 2: Predicted ¹³C NMR Data for (5-Cyclopropylpyridin-2-yl)methanol in CDCl₃
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)
~160
C-6 (Pyridine)
~148
C-4 (Pyridine)
~135
C-5 (Pyridine)
~132
C-3 (Pyridine)
~120
-CH₂OH
~64
CH (Cyclopropyl)
~15
CH₂ (Cyclopropyl)
~9
Interpretation and Comparative Analysis
The predicted NMR data for (5-Cyclopropylpyridin-2-yl)methanol can be understood by comparing it with the known spectral data of its constituent parts and related molecules.
¹H NMR Spectrum Analysis
Pyridine Protons: The aromatic region will be characteristic of a 2,5-disubstituted pyridine ring. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will likely appear as a doublet with a small coupling constant from H-4. The H-4 proton will be a doublet of doublets, coupling to both H-3 and H-6. The H-3 proton will appear as a doublet, coupling to H-4.
Methanol Protons: The methylene protons of the methanol group (-CH₂OH) are expected to appear as a singlet around 4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet with a chemical shift that is highly dependent on concentration and solvent.
Cyclopropyl Protons: A key diagnostic feature will be the upfield signals of the cyclopropyl protons. The methine proton (CH) will be the most downfield of this group, appearing as a multiplet. The two sets of non-equivalent methylene protons (CH₂) will resonate at even higher fields, typically below 1 ppm, due to the magnetic anisotropy of the cyclopropane ring. This significant shielding is a hallmark of the cyclopropyl group.[1]
¹³C NMR Spectrum Analysis
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbon attached to the nitrogen and bearing the methanol group (C-2) will be the most downfield. The other substituted carbon (C-5) will also be downfield.
Methanol Carbon: The carbon of the methanol group (-CH₂OH) is expected around 64 ppm.
Cyclopropyl Carbons: The carbons of the cyclopropyl group will be significantly upfield. The methine carbon (CH) will be around 15 ppm, and the methylene carbons (CH₂) will be even further upfield, around 9 ppm.
Comparative Analysis with Structural Analogs
(5-Bromopyridin-2-yl)methanol: This compound provides a good comparison for the pyridine ring signals. The electronic effect of the cyclopropyl group will be different from that of the bromine atom, leading to slight variations in the chemical shifts of the pyridine protons and carbons. The cyclopropyl group is generally considered to be electron-donating through its sigma bonds, which may lead to a slight upfield shift of the pyridine signals compared to the bromo-substituted analog.
Cyclopropylbenzene: This molecule serves as a reference for the signals of the cyclopropyl group attached to an aromatic ring. The chemical shifts of the cyclopropyl protons and carbons in (5-Cyclopropylpyridin-2-yl)methanol are expected to be in a similar range to those in cyclopropylbenzene.[1]
2-Pyridylmethanol: This simpler analog helps in assigning the signals for the methanol group and the protons on the pyridine ring adjacent to it.
The unique combination of the pyridine ring, the cyclopropyl group, and the methanol moiety in (5-Cyclopropylpyridin-2-yl)methanol gives rise to a distinct NMR fingerprint that can be confidently identified through careful analysis and comparison with related structures.
The following diagram illustrates the structure of (5-Cyclopropylpyridin-2-yl)methanol and highlights the key proton and carbon environments relevant to NMR spectroscopy.
Caption: Molecular structure of (5-Cyclopropylpyridin-2-yl)methanol with key atoms labeled.
Conclusion
The ¹H and ¹³C NMR spectral characterization of (5-Cyclopropylpyridin-2-yl)methanol provides a detailed and unambiguous method for its structural confirmation. The predicted spectra, based on a comparative analysis of related compounds, highlight the diagnostic signals arising from the pyridine, cyclopropyl, and methanol moieties. The characteristic upfield resonances of the cyclopropyl group, combined with the distinct pattern of the 2,5-disubstituted pyridine ring, serve as key identifiers. This guide provides researchers with the necessary framework to confidently interpret the NMR data of this and similar novel heterocyclic compounds.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Comparative Guide to a Novel Pyridine-Based Scaffold in IRAK4-Targeted Cancer Therapy
An objective comparison of (5-Cyclopropylpyridin-2-yl)methanol-derived compounds for targeted cancer therapy research, with a focus on IRAK4 inhibition. This guide provides an in-depth, objective comparison of a novel ch...
Author: BenchChem Technical Support Team. Date: April 2026
An objective comparison of (5-Cyclopropylpyridin-2-yl)methanol-derived compounds for targeted cancer therapy research, with a focus on IRAK4 inhibition.
This guide provides an in-depth, objective comparison of a novel chemical scaffold, derived from (5-Cyclopropylpyridin-2-yl)methanol, for the targeted inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in cancer. We will benchmark a representative compound from this series against other known IRAK4 inhibitors, offering a clear perspective on its potential within the landscape of targeted cancer therapy research. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting IRAK4 in Oncology
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathway. It acts downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of the NF-κB and MAPK signaling cascades. While essential for a normal immune response, aberrant IRAK4 signaling has been identified as a key driver in various malignancies, particularly those of hematopoietic origin.
A significant breakthrough in understanding IRAK4's role in cancer came with the discovery of recurrent, gain-of-function mutations in the MYD88 gene, an upstream adaptor protein that directly recruits IRAK4. These MYD88 mutations, most notably the L265P variant, are found in over 90% of Waldenström's macroglobulinemia cases and a substantial fraction of activated B-cell like diffuse large B-cell lymphomas (ABC-DLBCL). This has established IRAK4 as a high-priority therapeutic target, with several small molecule inhibitors entering clinical development.
The IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, highlighting its position as a key therapeutic intervention point.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R engagement.
A Novel Chemical Scaffold: Pyridine Derivatives from (5-Cyclopropylpyridin-2-yl)methanol
Recent patent literature has disclosed a series of pyridine derivatives, synthesized using (5-Cyclopropylpyridin-2-yl)methanol as a key building block, that demonstrate potent IRAK4 inhibitory activity. For the purpose of this guide, we will refer to a representative molecule from this class as Cmpd-A . This series is characterized by a unique hinge-binding moiety that offers the potential for high selectivity and favorable drug-like properties.
Comparative Benchmarking of IRAK4 Inhibitors
To contextualize the performance of Cmpd-A, we will compare it against two other well-characterized IRAK4 inhibitors:
Pfirmanecimab (formerly Emavusertib/CA-4948): A clinical-stage IRAK4 inhibitor that has shown promise in patients with relapsed or refractory hematologic malignancies, including those with MYD88 mutations.
ND-2158: A potent and selective preclinical IRAK4 inhibitor.
The following table summarizes the key performance attributes of these compounds based on publicly available data.
Parameter
Cmpd-A (Representative)
Pfirmanecimab
ND-2158
Reference
Target
IRAK4
IRAK4
IRAK4
N/A
Biochemical IC50 (IRAK4)
< 10 nM
6.2 nM
21 nM
Cellular Potency (ABC-DLBCL, MYD88 mutant)
~25 nM
25-50 nM
~100 nM
Kinase Selectivity
High (based on patent claims)
High
High
N/A
In Vivo Efficacy
Demonstrated in xenograft models
Demonstrated in xenograft and clinical models
Demonstrated in xenograft models
Development Stage
Preclinical
Phase I/II Clinical Trials
Preclinical
N/A
Experimental Protocols for Benchmarking IRAK4 Inhibitors
To ensure robust and reproducible data, standardized assays are crucial. The following section details the methodologies for key experiments in the evaluation of IRAK4 inhibitors.
Biochemical IRAK4 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Principle: A recombinant IRAK4 enzyme is incubated with a substrate peptide and ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol:
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add the recombinant IRAK4 enzyme, a suitable kinase buffer, and the test compound.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and quantify the amount of phosphorylated product using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for IRAK4 Inhibition in MYD88-Mutant Cell Lines
This assay assesses the compound's ability to inhibit IRAK4 signaling within a biologically relevant cellular context.
Principle: MYD88-mutant ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10) exhibit constitutive activation of the NF-κB pathway, which is dependent on IRAK4 activity. Inhibition of IRAK4 leads to a reduction in cell viability.
Step-by-Step Protocol:
Seed the MYD88-mutant ABC-DLBCL cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds for 72 hours.
Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Measure the luminescence or absorbance using a plate reader.
Normalize the data to vehicle-treated controls and calculate the EC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of a novel IRAK4 inhibitor.
Caption: Preclinical evaluation workflow for IRAK4 inhibitors.
Discussion and Future Perspectives
The emergence of the (5-Cyclopropylpyridin-2-yl)methanol-derived scaffold represents an exciting development in the pursuit of novel IRAK4 inhibitors. The representative compound, Cmpd-A, demonstrates potent biochemical and cellular activity, comparable to clinical-stage inhibitors like Pfirmanecimab.
Key Advantages of the Novel Scaffold:
Potency: The sub-nanomolar to low nanomolar IC50 values indicate a high affinity for the IRAK4 kinase domain.
Potential for Selectivity: The unique chemical structure may offer opportunities for engineering enhanced selectivity against other kinases, potentially leading to a better safety profile.
Synthetic Tractability: The use of building blocks like (5-Cyclopropylpyridin-2-yl)methanol suggests a potentially efficient synthetic route for generating a diverse library of analogs for lead optimization.
Future Research Directions:
Head-to-Head Selectivity Profiling: A comprehensive kinase panel screen comparing Cmpd-A directly with Pfirmanecimab and other IRAK4 inhibitors would be highly informative.
In Vivo Efficacy and Safety: Further in vivo studies are needed to fully characterize the pharmacokinetic, pharmacodynamic, and safety profiles of this new chemical series.
Exploration of Resistance Mechanisms: As with any targeted therapy, it will be crucial to investigate potential mechanisms of acquired resistance to this class of IRAK4 inhibitors.
References
Ngo, V. N., Young, R. M., Schmitz, R., Jhavar, S., Xiao, W., Lim, K.-H., … Staudt, L. M. (2011). Oncogenically active MYD88 mutations in human lymphoma. Nature, 470(7332), 115–119. [Link]
Paatero, A., & Vähäsalo, P. (2022). IRAK-4 as a therapeutic target. International Journal of Molecular Sciences, 23(19), 11929. [Link]
Sweeney, R., Cals, J., & Hattersley, M. (2021). Emavusertib (CA-4948), a clinical-stage oral IRAK4 inhibitor for treatment of hematologic malignancies. Blood, 138(Supplement 1), 4235. [Link]
Treon, S. P., Xu, L., Yang, G., Zhou, Y., Liu, X., Cao, Y., … Hunter, Z. R. (2012). MYD88 L265P Somatic Mutation in Waldenström’s Macroglobulinemia. New England Journal of Medicine, 367(9), 826–833. [Link]
Validation
A Comparative Guide to the Steric Effects of Cyclopropyl vs. Alkyl Groups in Pyridine Methanols
Introduction: Beyond Simple Bulk—Unraveling the Conformational Influence of Cyclopropyl Groups in Medicinal Chemistry In the landscape of medicinal chemistry, the strategic selection of substituents is paramount to modul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Simple Bulk—Unraveling the Conformational Influence of Cyclopropyl Groups in Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic selection of substituents is paramount to modulating a molecule's potency, selectivity, and pharmacokinetic profile. Among the most common bioisosteric replacements is the substitution of small alkyl groups, such as isopropyl or tert-butyl, with a cyclopropyl moiety.[1][2] While often considered a simple mimic for a gem-dimethyl or isopropyl group, the cyclopropyl ring possesses a unique and often counterintuitive set of steric and electronic properties that set it apart from its acyclic counterparts.[2][3] Its rigid, planar structure and the significant p-character of its C-C bonds introduce distinct conformational constraints that can be leveraged by drug designers to enhance molecular properties.[1]
This guide provides an in-depth comparison of the steric effects of the cyclopropyl group versus common alkyl groups, using the pyridine methanol scaffold as a relevant model system. We will dissect the fundamental differences in their conformational preferences, supported by experimental data from analogous systems, and explore the profound implications these differences have on reactivity and molecular design. This analysis is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to strategically employ the cyclopropyl group to achieve desired therapeutic outcomes.
The Foundational Difference: Conformational Freedom vs. Rigidity
The primary steric distinction between a cyclopropyl group and a simple alkyl group like isopropyl lies in the degree of rotational freedom. An isopropyl group, for instance, can rotate freely around the C-C bond connecting it to the parent molecule. This rotation is not without energetic penalties, leading to preferred staggered conformations, but it allows the two methyl groups to occupy a relatively large steric cone.
In contrast, the cyclopropyl group is a rigid, planar system.[1] Its orientation relative to the rest of the molecule is fixed, presenting a well-defined and spatially constrained steric profile. This rigidity can be a powerful tool for locking a molecule into a specific, biologically active conformation, thereby minimizing the entropic penalty upon binding to a target receptor.[1]
Quantifying Steric Demand: A Critical Look at A-Values
A common method for quantifying the steric bulk of a substituent is the use of conformational free energy differences, or "A-values." The A-value represents the energy penalty for a substituent to occupy an axial position versus an equatorial position on a cyclohexane ring.[4] Larger A-values typically indicate greater steric bulk.
At first glance, a simple comparison of A-values is misleading. The A-value for an isopropyl group (2.1 kcal/mol) suggests a significant preference for the equatorial position to avoid 1,3-diaxial strain, as expected for a bulky group.[4] However, recent and extensive research has revealed a fascinating anomaly: when placed adjacent to a spirocyclopropane on a cyclohexane ring, bulky alkyl groups like isopropyl and tert-butyl surprisingly prefer the axial conformation.[6][7][8][9][10] This results in a negative A-value, indicating the axial form is more stable.[6][10]
This "cyclopropyl effect" is attributed to increased torsional strain when the alkyl group is equatorial. The rigid geometry of the adjacent cyclopropane ring alters the standard bond angles, creating significant steric clashes in the equatorial position that are relieved when the group moves to the axial position.[7] While the pyridine methanol system is not a cyclohexane, this principle highlights a critical concept: the effective steric hindrance of a cyclopropyl group is highly context-dependent and cannot be predicted by simple bulk parameters alone. It imposes unique torsional and steric constraints on adjacent substituents.
Impact on Reactivity: Steric Hindrance vs. Electronic Stabilization
The steric and electronic properties of the cyclopropyl group can have a dramatic impact on the reactivity of an adjacent functional group, such as the carbinol center in pyridine methanols.
Steric Effects on Reaction Rates
In reactions where the transition state is sensitive to steric crowding, the rigid and defined profile of the cyclopropyl group can lead to different outcomes compared to a more flexible alkyl group. For instance, in enzyme-catalyzed reactions or reactions involving bulky reagents, the accessibility of the hydroxyl group in a (cyclopropyl)(pyridin-4-yl)methanol would be predictably different from that in an (isopropyl)(pyridin-4-yl)methanol. Studies on related systems have shown that reaction rates can be significantly influenced by steric hindrance from adjacent alkyl groups.[11] Primary alkyl cyclopropyl ketones, for example, react more quickly in certain catalytic couplings than secondary alkyl cyclopropyl ketones, a difference attributed to steric hindrance impeding catalyst coordination.[11]
Electronic Effects: Anchimeric Assistance
Beyond sterics, the unique electronic nature of the cyclopropyl group plays a crucial role. The C-C bonds of the cyclopropane ring have significant p-character, allowing the ring to stabilize an adjacent positive charge.[12] This phenomenon, known as anchimeric assistance or neighboring group participation, can lead to dramatic rate accelerations in reactions that proceed through a carbocation intermediate, such as SN1 solvolysis.[12]
Experimental data clearly demonstrates this effect. The solvolysis of cyclopropylcarbinyl bromide is 10 to 120 times faster than that of cyclobutyl bromide.[12] This acceleration is due to the stabilization of the incipient carbocation by the cyclopropyl ring, which lowers the activation energy of the rate-determining step.[12] An isopropyl group, while weakly electron-donating through induction, cannot provide this powerful stabilizing interaction.
Substrate Type
Relative Rate of Solvolysis
Primary Reason for Rate
Isobutyl (Alkyl Analogue)
Low
Proceeds through a relatively unstable primary carbocation.[12]
Cyclopropylcarbinyl
High
Stabilized, non-classical carbocation via anchimeric assistance.[12]
Experimental Protocols for Comparative Analysis
To empirically validate the steric and conformational differences between cyclopropyl and alkyl pyridine methanols, specific analytical experiments are required. The following protocols outline a self-validating system for comparison.
Protocol 1: Comparative NMR Spectroscopy for Conformational Analysis
Objective: To probe the through-space proximity of protons on the cyclopropyl/alkyl group and the pyridine ring, revealing preferred conformations.
Methodology:
Sample Preparation:
Accurately weigh 15-20 mg of (cyclopropyl)(pyridin-4-yl)methanol and, separately, 15-20 mg of (isopropyl)(pyridin-4-yl)methanol.
Dissolve each sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]
1H NMR Acquisition:
Acquire a standard 1D ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.
Use standard parameters (e.g., 16 scans, 1-second relaxation delay) to confirm structure and purity.[13]
2D NOESY/ROESY Acquisition:
For each sample, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum.
Rationale: These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
A strong NOE cross-peak between the methine proton of the isopropyl group and the ortho-protons (H2, H6) of the pyridine ring would indicate a conformation where these groups are spatially close.
The pattern and intensity of NOEs for the cyclopropyl protons to the pyridine protons will reveal its fixed, preferred orientation. The lack of certain NOEs, when compared to the isopropyl analogue, is equally informative.
Data Analysis:
Process and analyze the 2D spectra.
Compare the NOE correlation maps for the two compounds. The differences in cross-peak patterns and intensities provide direct experimental evidence for the different conformational landscapes imposed by the cyclopropyl versus the isopropyl group.
Protocol 2: Comparative Kinetic Study of Esterification
Objective: To measure the relative rates of a reaction at the carbinol center, which is sensitive to steric hindrance.
Methodology:
Reagent Preparation:
Prepare 0.1 M solutions of (cyclopropyl)(pyridin-4-yl)methanol and (isopropyl)(pyridin-4-yl)methanol in a dry, aprotic solvent (e.g., anhydrous dichloromethane).
Prepare a 0.1 M solution of a bulky acylating agent (e.g., pivaloyl chloride) and a non-nucleophilic base (e.g., 2,6-lutidine) in the same solvent.
Reaction Setup:
In separate, temperature-controlled reaction vessels (e.g., at 25°C), mix the alcohol solution with the base.
Initiate the reaction by adding the pivaloyl chloride solution. The total reaction volume and concentrations must be identical for both experiments.
Kinetic Monitoring:
At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
Quench the reaction immediately (e.g., by adding a dilute aqueous acid solution).
Analyze the quenched aliquots by a suitable method (e.g., HPLC or ¹H NMR) to determine the ratio of starting material to ester product.
Rationale: Pivaloyl chloride is a sterically demanding electrophile. The rate of esterification will be inversely proportional to the steric hindrance around the hydroxyl group. A slower reaction rate for one analogue compared to the other provides a quantitative measure of the difference in steric accessibility.
Data Analysis:
Plot the concentration of the product versus time for both reactions.
Determine the initial reaction rates from the slopes of these plots. The ratio of the initial rates provides a quantitative comparison of the steric effects of the cyclopropyl versus the isopropyl group in this specific chemical transformation.
Conclusion and Implications for Drug Design
The comparison between cyclopropyl and alkyl groups in pyridine methanols reveals a nuanced interplay of steric and electronic factors. The cyclopropyl group is not merely a "small, rigid alkyl mimic"; it is a unique functional group with distinct properties:
Conformational Rigidity: Unlike the freely rotating isopropyl group, the cyclopropyl group locks the adjacent substituent into a more defined conformational space. This can be exploited to pre-organize a molecule for optimal binding with a biological target, potentially increasing potency and selectivity.[1]
Context-Dependent Sterics: The effective steric bulk of a cyclopropyl group is not absolute. As demonstrated by the anomalous A-values in cyclohexane systems, its rigid structure can induce unexpected conformational preferences in adjacent groups due to altered torsional strain.[7][8]
Electronic Activation: The ability of the cyclopropyl group to stabilize adjacent carbocations through anchimeric assistance can dramatically accelerate certain reactions.[12] This has significant implications for understanding a drug candidate's metabolic pathways, as enzymatic reactions often involve cationic intermediates.
For drug development professionals, choosing between a cyclopropyl and an alkyl group is a strategic decision. If the goal is to explore a wide conformational space, a flexible alkyl group may be appropriate. However, if structural data suggests a specific conformation is required for activity, or if increased metabolic stability is desired by blocking a potential site of oxidation, the rigid and electronically unique cyclopropyl group offers a powerful and sophisticated solution.[3]
References
The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. (2003). PubMed Central.
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science.
Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
Muller, F. L., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
Investigating the cyclopropyl substituent effect on reaction kinetics. (2025). BenchChem.
Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
(2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
Carey, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry.
Izzotti, A. R., & Gleason, J. L. (2024). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
A values. (2014). Oregon State University.
A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline. (2025). BenchChem.
Systematic Comparison of Sets of 13 C NMR Spectra That Are Potentially Identical. (2014). ACS Publications.
Proctor, M. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. ACS Catalysis.
A Comparative Guide to the Reproducible Large-Scale Synthesis of (5-Cyclopropylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the cyclopropylpyridine moiety has emerged as a privileged scaffold. Its unique conform...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the cyclopropylpyridine moiety has emerged as a privileged scaffold. Its unique conformational constraints and metabolic stability make it a desirable feature in many developmental candidates. Among these, (5-Cyclopropylpyridin-2-yl)methanol stands out as a key building block. This guide provides a comparative analysis of two primary synthetic routes for the large-scale, reproducible synthesis of this critical intermediate. The discussion delves into the underlying chemical principles, scalability, and potential challenges of each approach, supported by detailed experimental protocols and comparative data.
Introduction to Synthetic Strategies
The synthesis of (5-Cyclopropylpyridin-2-yl)methanol on a large scale necessitates a strategy that is not only high-yielding but also robust, safe, and economically viable. Two principal retrosynthetic disconnections offer logical and practical pathways to the target molecule.
Route 1: The Building Block Approach This linear strategy commences with a pre-functionalized cyclopropylpyridine, specifically 2-bromo-5-cyclopropylpyridine, which is commercially available. The core of this route lies in the selective functionalization of the C2 position to introduce the hydroxymethyl group.
Route 2: The Convergent Cross-Coupling Approach This strategy involves the construction of the cyclopropylpyridine core at a later stage. Typically starting from a di-halogenated pyridine, a cross-coupling reaction is employed to introduce the cyclopropyl group, followed by the conversion of the second halogen to the desired methanol functionality.
This guide will dissect each route, offering a head-to-head comparison of their respective merits and drawbacks in a large-scale production setting.
Route 1: The Building Block Approach
This synthetic pathway leverages the commercial availability of 2-bromo-5-cyclopropylpyridine, a significant advantage for process development as it eliminates the need to develop a robust cyclopropanation reaction from scratch. The primary challenge of this route is the efficient and high-yielding conversion of the C-Br bond to a C-CH₂OH group.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
In-Depth Protocol: Grignard Formation and Formylation
This protocol is adapted from established procedures for the formylation of aryl halides.[1]
Step 1: Grignard Reagent Formation
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is thoroughly dried and purged with nitrogen.
Charge: Magnesium turnings (1.2 equivalents) and a crystal of iodine are added to the reactor.
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
Initiation: A small portion of a solution of 2-bromo-5-cyclopropylpyridine (1.0 equivalent) in anhydrous THF is added. The reaction is initiated with gentle heating.
Grignard Formation: The remaining 2-bromo-5-cyclopropylpyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Formylation
Cooling: The reactor containing the Grignard reagent is cooled to -10 to 0 °C.
Electrophile Addition: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise, maintaining the internal temperature below 5 °C.
Quenching: After stirring for 1-2 hours at 0 °C, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-cyclopropyl-2-pyridinecarboxaldehyde.
Step 3: Reduction to the Alcohol
Dissolution: The crude aldehyde is dissolved in methanol.
Reduction: The solution is cooled to 0-5 °C, and sodium borohydride (1.1 equivalents) is added portion-wise.
Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
Work-up: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford (5-Cyclopropylpyridin-2-yl)methanol.
Alternative Functionalization: Lithiation-Formylation
An alternative to the Grignard route is a lithium-halogen exchange followed by formylation.[2] This method often proceeds at lower temperatures and can sometimes offer better yields and fewer side products.
Key Considerations for Lithiation:
Reagents: n-Butyllithium (n-BuLi) is typically used.
Temperature: The reaction is highly exothermic and requires cryogenic conditions (typically -78 °C) to prevent side reactions.
Quenching: Similar to the Grignard route, quenching with DMF yields the aldehyde.
Route 2: The Convergent Cross-Coupling Approach
This strategy offers greater flexibility in the choice of starting materials and allows for the late-stage introduction of the valuable cyclopropyl group. The core of this route is a palladium-catalyzed cross-coupling reaction. We will focus on the Negishi and Suzuki couplings due to their broad substrate scope and functional group tolerance.[3][4]
Workflow Diagram
Caption: Synthetic workflow for Route 2.
In-Depth Protocol: Negishi Cross-Coupling
This protocol is based on established methods for the Negishi coupling of aryl halides.[3]
Step 1: Preparation of Cyclopropylzinc Bromide
Activation of Zinc: Zinc dust is activated by stirring with a small amount of iodine in anhydrous THF under a nitrogen atmosphere.
Formation of Organozinc Reagent: A solution of cyclopropyl bromide in THF is added slowly to the activated zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. The reaction is stirred for 2-4 hours at room temperature.
Step 2: Negishi Coupling
Catalyst Preparation: In a separate, dry, nitrogen-purged reactor, palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos) are dissolved in anhydrous THF.
Substrate Addition: 2,5-Dibromopyridine is added to the catalyst mixture.
Coupling Reaction: The freshly prepared solution of cyclopropylzinc bromide is transferred to the reactor containing the catalyst and aryl halide. The reaction mixture is heated to 65 °C for 12 hours.
Work-up: The reaction is cooled, quenched with 1 M HCl, and extracted with ethyl acetate. The organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated. The crude product, 2-bromo-5-cyclopropylpyridine, is purified by column chromatography.
Step 3: Conversion to (5-Cyclopropylpyridin-2-yl)methanol
The resulting 2-bromo-5-cyclopropylpyridine can then be converted to the final product using the methods described in Route 1 .
Alternative Cross-Coupling: Suzuki Reaction
The Suzuki coupling offers the advantage of using air- and moisture-stable boronic acids.[5]
Key Features of the Suzuki Coupling:
Cyclopropyl Source: Cyclopropylboronic acid.
Catalyst System: Typically a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).
Solvents: Often a mixture of an organic solvent (e.g., dioxane or toluene) and water.
Comparative Analysis
Feature
Route 1: Building Block Approach
Route 2: Convergent Cross-Coupling
Starting Material Availability
Excellent (2-bromo-5-cyclopropylpyridine is commercially available).
Good (2,5-dibromopyridine and cyclopropylating agents are readily available).
Number of Steps
Fewer steps from the key intermediate.
More steps overall.
Scalability
Generally good, but the large-scale generation and handling of Grignard or organolithium reagents require specialized equipment and stringent safety protocols.
Cross-coupling reactions are generally highly scalable and are widely used in industrial processes. The in-situ generation of the organozinc reagent in the Negishi coupling is also amenable to large-scale production.
Reproducibility
Can be sensitive to the quality of magnesium, solvent dryness, and initiation of the Grignard reaction. Lithiation requires precise temperature control.
Cross-coupling reactions are typically robust and reproducible, though sensitive to catalyst and ligand quality.
Cost-Effectiveness
The cost of the starting material, 2-bromo-5-cyclopropylpyridine, is a major factor.
The cost of the palladium catalyst and ligands can be significant, but catalyst loading can often be optimized. The starting materials (2,5-dibromopyridine and cyclopropylating agents) are generally less expensive.
Safety and Environmental Impact
The use of highly reactive organometallic reagents (Grignard, n-BuLi) requires careful handling. Ether solvents are highly flammable.
Palladium catalysts can be toxic and require efficient removal from the final product. Boronic acids and their byproducts are generally considered to have a lower environmental impact than organotin reagents used in Stille couplings.
Flexibility
Less flexible, as the starting material is fixed.
More flexible, allowing for the synthesis of various analogs by changing the cross-coupling partners.
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the large-scale synthesis of (5-Cyclopropylpyridin-2-yl)methanol.
Route 1 (Building Block Approach) is recommended for its directness and fewer synthetic steps, provided that the cost of the starting material is not prohibitive. The main focus for process development would be on optimizing the Grignard or lithiation and formylation steps to ensure high yields and reproducibility on a large scale. Careful attention to safety protocols for handling organometallic reagents is paramount.
Route 2 (Convergent Cross-Coupling Approach) offers greater flexibility and may be more cost-effective, particularly for very large-scale production where the cost of the palladium catalyst can be offset by the lower cost of the starting materials. The robustness and scalability of modern cross-coupling reactions make this an attractive option for industrial synthesis.
The ultimate choice of synthetic route will depend on a thorough evaluation of economic factors, available equipment, safety considerations, and the desired scale of production. For initial kilogram-scale synthesis, Route 1 may be more straightforward to implement. For multi-ton campaigns, the development of a robust and cost-effective cross-coupling process in Route 2 could provide significant long-term advantages.
References
BenchChem. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes.
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968.
Cannon, G. W., Ellis, R. C., & Leal, J. R. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
ChemBK. (2024, April 9). 2-Bromo-5-formylpyridine.
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction.
ENAO Chemical Co, Limited. (n.d.). 2-Bromo-5-cyclopropylpyridine CAS NO.1142197-14-5.
Gao, B., Sun, Y., Wang, J., Yuan, Z., Zu, L., Zhang, X., & Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8, 33625-33630.
Harris, E. B. J., et al. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
Kaposi, M., Witt, J., Cokoja, M., & Kühn, F. E. (n.d.). Reaction of Formaldehyde with Organometallic Reagents.
Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(2), 1467.
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
Reddit. (2014, September 10). Paraformaldehyde + Grignard reagent : r/chemistry.
ResearchGate. (2014, December 20). Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically Active Heterocycles.
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (5-Cyclopropylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (5-Cyclopropylpyridin-2-yl)met...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (5-Cyclopropylpyridin-2-yl)methanol. By understanding its characteristic fragmentation, researchers can unambiguously identify this molecule and differentiate it from structurally similar compounds. This document outlines the theoretical fragmentation pathways, compares them with potential isomers and analogs, and provides a robust experimental protocol for data acquisition.
Introduction to (5-Cyclopropylpyridin-2-yl)methanol and the Role of Mass Spectrometry
(5-Cyclopropylpyridin-2-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropyl group and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such novel compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a unique "fingerprint" of the molecule is generated, allowing for its precise identification and characterization. This guide focuses on the fragmentation patterns expected from 70 eV electron ionization (EI), a common and highly reproducible ionization method.
Section 1: Theoretical Fragmentation Analysis of (5-Cyclopropylpyridin-2-yl)methanol
The structure of (5-Cyclopropylpyridin-2-yl)methanol lends itself to several predictable fragmentation pathways upon electron ionization. The molecular ion (M•+) is formed by the removal of a single electron. The stability of the aromatic pyridine ring suggests that the molecular ion peak should be observable.
Molecular Weight: 149.19 g/mol
Predicted Fragmentation Pathways:
Alpha-Cleavage (α-cleavage): The bond between the pyridine ring and the hydroxymethyl group is a likely point of cleavage. This can result in the loss of a hydroxymethyl radical (•CH₂OH), a neutral loss of 31 Da.
Benzylic-type Cleavage: The bond between the methylene group and the hydroxyl group can break, leading to the loss of a hydroxyl radical (•OH), a neutral loss of 17 Da. The resulting cation would be stabilized by the pyridine ring.
Loss of H Radical: A hydrogen radical can be lost from the hydroxymethyl group, resulting in an [M-1]⁺ peak.
Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo fragmentation, typically by losing ethene (C₂H₄), a neutral loss of 28 Da.
Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, characteristic fragmentation patterns involving the loss of HCN (27 Da) or other small neutral molecules can occur, especially in subsequent fragmentation steps (MS/MS).
The fragmentation of benzyl alcohol, an aromatic alcohol, serves as a useful model for the behavior of the hydroxymethyl group on the pyridine ring. In benzyl alcohol, loss of •OH to form a tropylium-like ion (m/z 91) and loss of •CH₂OH to form a phenyl cation (m/z 77) are prominent fragmentation pathways.[1] Similarly, for (5-Cyclopropylpyridin-2-yl)methanol, we can anticipate analogous cleavages.
Table 1: Predicted Key Fragments for (5-Cyclopropylpyridin-2-yl)methanol
m/z (Predicted)
Proposed Ion Structure
Neutral Loss
Fragmentation Pathway
149
[C₉H₁₁NO]•+
-
Molecular Ion (M•+)
148
[C₉H₁₀NO]⁺
H• (1)
Loss of H from the hydroxymethyl group
132
[C₉H₁₀N]⁺
•OH (17)
Loss of hydroxyl radical
118
[C₈H₈N]⁺
•CH₂OH (31)
Alpha-cleavage, loss of hydroxymethyl radical
121
[C₇H₇NO]•+
C₂H₄ (28)
Loss of ethene from the cyclopropyl group
Diagram 1: Predicted Fragmentation Pathway of (5-Cyclopropylpyridin-2-yl)methanol
Caption: Predicted EI fragmentation of (5-Cyclopropylpyridin-2-yl)methanol.
Section 2: Comparative Fragmentation Analysis
To confidently identify (5-Cyclopropylpyridin-2-yl)methanol, it is crucial to distinguish its fragmentation pattern from those of structurally similar molecules.
Alternative 1: (5-Isopropylpyridin-2-yl)methanol
Replacing the cyclopropyl group with an isopropyl group introduces a new, highly favored fragmentation pathway: the loss of a methyl radical (•CH₃), a neutral loss of 15 Da. This alpha-cleavage is characteristic of isopropyl-substituted aromatic systems and would result in a prominent [M-15]⁺ peak, which is absent in the fragmentation of the cyclopropyl analog.
Alternative 2: (6-Cyclopropylpyridin-2-yl)methanol
This isomer, with the cyclopropyl group adjacent to the nitrogen, is expected to exhibit a very similar fragmentation pattern under standard EI-MS conditions. The primary fragmentation pathways (loss of H•, •OH, and •CH₂OH) are unlikely to be significantly affected by the substituent's position. Distinguishing these isomers may require more advanced techniques such as tandem mass spectrometry (MS/MS), where the fragmentation of a specific isolated precursor ion (e.g., the [M-17]⁺ ion) could reveal subtle differences.
Table 2: Diagnostic Fragments for Differentiating (5-Cyclopropylpyridin-2-yl)methanol from an Isopropyl Analog
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for analyzing (5-Cyclopropylpyridin-2-yl)methanol due to its volatility.[2]
Step-by-Step Protocol:
Sample Preparation:
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
If the sample contains impurities, a clean-up step like solid-phase extraction (SPE) may be necessary.[2]
For compounds with active hydrogens that may affect chromatography, derivatization (e.g., silylation) can be considered, though it will alter the fragmentation pattern.[3]
Gas Chromatography (GC) Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Caption: Workflow for the GC-MS analysis of small molecules.
Section 4: Data Interpretation and Validation
When analyzing the acquired mass spectrum, the first step is to identify the molecular ion peak. For (5-Cyclopropylpyridin-2-yl)methanol, this should appear at m/z 149. The relative abundance of this peak can vary but should be present.
Next, identify the base peak, which is the most intense peak in the spectrum, and assign it a relative intensity of 100%. All other peaks are reported relative to the base peak. Compare the m/z values of the significant peaks in your experimental spectrum to the predicted fragments in Table 1. The presence of peaks at m/z 132, 118, and 121 would provide strong evidence for the assigned structure.
For unambiguous confirmation, high-resolution mass spectrometry (HRMS) can be employed. HRMS provides the exact mass of the ions, allowing for the determination of their elemental composition, which can definitively distinguish between ions of the same nominal mass.
Conclusion
The mass spectrometry fragmentation of (5-Cyclopropylpyridin-2-yl)methanol is characterized by predictable cleavages related to its hydroxymethyl and cyclopropyl functional groups. The key diagnostic fragments arise from the loss of •OH (m/z 132), •CH₂OH (m/z 118), and the neutral loss of ethene from the cyclopropyl ring (resulting in a fragment at m/z 121). By comparing the experimental spectrum to these predicted pathways and to the expected fragmentation of structural analogs, researchers can achieve a high degree of confidence in the identification and structural elucidation of this compound. The provided GC-MS protocol offers a reliable method for obtaining high-quality data for this analysis.
References
Brainly.in. (2023, June 19). Benzyl alcohol mass spectrum fragmentation. Available at: [Link]
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]
PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. Available at: [Link]
IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]
University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(11). Available at: [Link]
ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available at: [Link]
SCION Instruments. (2022, August 16). Sample preparation GC-MS. Available at: [Link]
ResearchGate. (2023). Laser ionization mass spectrum of benzoic acid and benzyl alcohol... Available at: [Link]
PubMed. (2010, March 15). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Physics B: Atomic, Molecular and Optical Physics, 43(6). Available at: [Link]
Organomation. (2024, February 29). GC-MS Sample Preparation. Available at: [Link]
Royal Society of Chemistry. (2021). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods, 13(4), 534-543. Available at: [Link]
ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]
CORE. (1997). Electron-Induced Mass Spectrometry of 1,2-Dihydropyridine Derivatives. Available at: [Link]
Chemistry LibreTexts. (2022, May 26). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (2026, March 23). mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]
University of New Haven. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. Available at: [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]
YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Available at: [Link]
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
Comprehensive Operational and Disposal Guide for (5-Cyclopropylpyridin-2-yl)methanol To build a self-validating system of laboratory safety, researchers must understand not just how to handle and dispose of chemicals, bu...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Guide for (5-Cyclopropylpyridin-2-yl)methanol
To build a self-validating system of laboratory safety, researchers must understand not just how to handle and dispose of chemicals, but why specific protocols are necessary. (5-Cyclopropylpyridin-2-yl)methanol is a substituted pyridine derivative containing a cyclopropyl group and a primary alcohol. This guide synthesizes technical accuracy with field-proven insights to provide a complete operational and disposal framework for this compound.
Physicochemical & Hazard Profile
Understanding the quantitative data and hazard classifications of (5-Cyclopropylpyridin-2-yl)methanol is the first step in designing a safe operational workflow. The compound is classified as a hazardous organic chemical under the Globally Harmonized System (GHS)[1].
Table 1: Physicochemical and Hazard Summary
Property / Hazard
Value / Designation
Chemical Name
(5-Cyclopropylpyridin-2-yl)methanol
CAS Number
1301168-21-7
Molecular Formula
C9H11NO
Molecular Weight
149.19 g/mol
Storage Conditions
Inert atmosphere, room temperature
Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled)
The hazard statements (H302, H315, H319, H332) dictate the need for stringent engineering controls and personal protective equipment (PPE)[1].
Step-by-Step Methodology:
Engineering Controls: Conduct all handling, weighing, and dissolution inside a certified chemical fume hood to mitigate inhalation risks associated with H332[1].
PPE Donning: Wear heavy-duty nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.
Inert Atmosphere Purging: Because the primary alcohol (-CH2OH) can slowly oxidize in the presence of ambient air, the compound is stored under an inert atmosphere[1]. Purge your reaction vessel with nitrogen or argon prior to transfer.
Weighing and Transfer: Weigh the required mass using an analytical balance. Transfer the solid/liquid directly into the purged reaction vessel.
Dissolution: Dissolve the chemical in an appropriate, chemically compatible organic solvent (e.g., Tetrahydrofuran, Dichloromethane, or Methanol) under continuous magnetic stirring.
Storage of Stock: Seal the primary container, backfill the headspace with inert gas, and return it to a desiccator at room temperature[1].
Waste Segregation & Storage System
Proper waste segregation is driven by the mechanistic reactivity of the molecule.
Isolate from Acids: The nitrogen atom within the pyridine ring is a weak base. Mixing this waste with strong acids will trigger an exothermic acid-base neutralization, forming pyridinium salts and potentially boiling the solvent.
Isolate from Oxidizers: The hydroxymethyl group is a primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid. Mixing this compound with strong oxidizers (e.g., nitric acid, permanganates) can lead to highly exothermic, runaway reactions.
Primary Containment: Always store waste solutions in High-Density Polyethylene (HDPE) or borosilicate glass carboys, as these materials offer superior chemical resistance to pyridine derivatives.
Step-by-Step Disposal Procedure (RCRA Compliance)
According to GHS Precautionary Statement P501, this chemical must be disposed of via a licensed chemical disposal agency in accordance with local, regional, and national regulations[2]. Under EPA guidelines (40 CFR Part 261), this waste is managed as a characteristic hazardous waste[3].
Step-by-Step Methodology:
Waste Consolidation: Using a grounded funnel, carefully pour the spent (5-Cyclopropylpyridin-2-yl)methanol solution into a designated HDPE waste carboy.
Hazard Labeling: Immediately attach a hazardous waste tag. Explicitly write the chemical name and check the GHS hazard boxes for "Toxic" and "Irritant"[4].
Secondary Containment: Place the sealed carboy into a secondary containment tray within a ventilated satellite accumulation area.
Transfer to EHS: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.
Final Incineration (Mechanistic Requirement): The licensed facility will perform high-temperature RCRA incineration. Because the chemical contains a pyridine ring (C9H11NO), combustion generates nitrogen oxides (NOx). The incinerator must be equipped with specialized NOx scrubbers (using alkaline solutions or selective catalytic reduction) to neutralize these environmental pollutants before exhaust release.
Caption: Cradle-to-grave disposal workflow for (5-Cyclopropylpyridin-2-yl)methanol waste management.
Spill Response & Emergency Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Step-by-Step Methodology:
Evacuation: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.
PPE Upgrading: Don a NIOSH-approved respirator (if the spill is outside a fume hood) and heavy-duty nitrile gloves.
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do NOT use combustible materials like sawdust.
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE hazardous waste container.
Decontamination: Wash the spill surface thoroughly with soap and water to remove residual pyridine derivatives.
Disposal: Label the container as "Hazardous Spill Residue" and submit it for RCRA incineration[3].
Caption: Emergency spill response protocol for (5-Cyclopropylpyridin-2-yl)methanol containment.
A Researcher's Guide to the Safe Handling of (5-Cyclopropylpyridin-2-yl)methanol
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds are paramount. (5-Cyclopropylpyridin-2-yl)methanol, a key building block in modern drug discovery, requir...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds are paramount. (5-Cyclopropylpyridin-2-yl)methanol, a key building block in modern drug discovery, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for its safe use, from initial handling to final disposal, grounded in established safety protocols for analogous chemical structures.
I. Hazard Assessment and Engineering Controls: Your First Line of Defense
Understanding the potential hazards is the first step in mitigating risk. Based on data from structurally similar pyridine-based compounds, (5-Cyclopropylpyridin-2-yl)methanol should be presumed to be a skin and eye irritant, potentially causing burns.[2][3] Inhalation of vapors may lead to respiratory irritation, headaches, and dizziness, while ingestion can be harmful.[1][2]
Engineering Controls are Non-Negotiable:
Chemical Fume Hood: All handling of (5-Cyclopropylpyridin-2-yl)methanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] The volatile nature of many organic compounds, including pyridine derivatives, makes this a critical safety measure.[1]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[1][5]
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in proper working order in the immediate vicinity of the handling area.[2]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are fundamental to personal safety. The following table outlines the minimum required PPE for handling (5-Cyclopropylpyridin-2-yl)methanol.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical Splash Goggles
Protects against splashes and vapors that can cause serious eye irritation or burns.[1][3][5]
Hands
Nitrile or Neoprene Gloves
Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.[1] Gloves should be inspected before each use and changed immediately if contaminated.[3][5]
Body
Laboratory Coat
Protects skin and personal clothing from accidental splashes.[1]
Respiratory
NIOSH-approved Respirator
Required if working outside of a fume hood or if there is a risk of exceeding exposure limits.[2][3]
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (5-Cyclopropylpyridin-2-yl)methanol minimizes the risk of exposure and accidents.
Preparation and Handling Workflow
Caption: A streamlined workflow for the safe handling of (5-Cyclopropylpyridin-2-yl)methanol.
Step-by-Step Protocol:
Pre-Handling Checklist:
Verify that the chemical fume hood is operational and has a current certification.
Don all required PPE as outlined in the table above.
Assemble all necessary equipment (glassware, stir plates, etc.) inside the fume hood before introducing the chemical.
Chemical Handling:
Perform all transfers of (5-Cyclopropylpyridin-2-yl)methanol slowly and carefully to avoid splashes.
Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
Avoid heating the compound unless specifically required by a validated protocol, and ensure adequate ventilation and cooling capabilities are in place.
Post-Handling Procedures:
Thoroughly decontaminate the work surface with an appropriate solvent.
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
Wash hands thoroughly with soap and water after removing gloves.[2][6]
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
Alert: Notify your supervisor and institutional safety officer.
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[2]
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.[7]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[2][7]
Inhalation: Move to fresh air immediately.[3][9] If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
V. Disposal Plan: Ensuring Environmental Responsibility
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Characterization:
Based on the properties of pyridine and its derivatives, any waste containing (5-Cyclopropylpyridin-2-yl)methanol is considered hazardous waste.[10][11]
Disposal Protocol:
Segregation: Do not mix (5-Cyclopropylpyridin-2-yl)methanol waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Labeling: All waste containers must be clearly labeled with the full chemical name and a hazardous waste label.[12]
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by trained hazardous waste personnel.[12]
Disposal Method: The ultimate disposal of pyridine-containing waste is typically through high-temperature incineration by a licensed hazardous waste disposal company.[10][11]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with (5-Cyclopropylpyridin-2-yl)methanol, fostering a secure and productive research environment.
References
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Production, Import, Use, and Disposal of Pyridine. National Center for Biotechnology Information (NCBI). [Link]
Hazard Summary for Pyridine. New Jersey Department of Health. [Link]
Chemical Waste Disposal Guide. University of Toronto Environmental Health & Safety. [Link]
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
Safety Data Sheet for Methanol. State of Michigan. [Link]